molecular formula C8H13N3O B12929652 3-Methyl-2-(1H-pyrazol-4-yl)morpholine

3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Cat. No.: B12929652
M. Wt: 167.21 g/mol
InChI Key: DNENKWHFXPHFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(1H-pyrazol-4-yl)morpholine is a chemical compound of high interest in medicinal chemistry and drug discovery, featuring a hybrid structure combining a pyrazole heterocycle with a morpholine ring. This combination is significant as both subunits are privileged scaffolds found in numerous biologically active molecules and approved drugs . The pyrazole nucleus is a five-membered heterocycle known for its extensive pharmacological profile, including anti-inflammatory, antimicrobial, and anticancer activities . Notable drugs containing a pyrazole core include the anti-inflammatory agent celecoxib and the antipsychotic CDPPB, underscoring the pharmacophoric importance of this ring system . Concurrently, the morpholine ring, a six-membered moiety containing oxygen and nitrogen, is frequently incorporated into drug molecules to influence solubility, metabolic stability, and overall pharmacokinetic properties. Research into compounds featuring both pyrazole and morpholine motifs has demonstrated their potential in developing novel therapeutic agents. For instance, such structural hybrids have been investigated as inhibitors of key inflammatory pathways, such as nitric oxide production in microglial cells, highlighting their value in neuroscience research . Furthermore, analogous structures have been explored for their inhibitory activity against phosphoinositide 3-kinases (PI3K), a key target in oncology and inflammation research . This reagent is intended for use in hit-to-lead optimization campaigns, the synthesis of more complex target molecules, and structure-activity relationship (SAR) studies. It serves as a key building block for researchers developing new active compounds for academic and industrial research programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methyl-2-(1H-pyrazol-4-yl)morpholine

InChI

InChI=1S/C8H13N3O/c1-6-8(12-3-2-9-6)7-4-10-11-5-7/h4-6,8-9H,2-3H2,1H3,(H,10,11)

InChI Key

DNENKWHFXPHFQR-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CNN=C2

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pyrazolyl-Morpholine Scaffold: Synthesis, Properties, and Therapeutic Applications

A Note to the Researcher: While the specific molecule "3-Methyl-2-(1H-pyrazol-4-yl)morpholine" does not have a readily available Chemical Abstracts Service (CAS) number and appears to be a novel chemical entity, the core structure it represents—the pyrazolyl-morpholine scaffold—is of significant and growing interest in medicinal chemistry. This guide provides a comprehensive overview of this privileged structural class, offering insights into its synthesis, physicochemical properties, and diverse therapeutic potential for professionals in drug discovery and development.

Introduction: The Power of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with various biological targets. The pyrazole and morpholine heterocycles are quintessential examples of such scaffolds.

The pyrazole ring , a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many therapeutic agents, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] Its structural versatility allows for precise modification to tune its biological profile.

The morpholine ring , a saturated six-membered heterocycle, is frequently incorporated into drug candidates to optimize their physicochemical and pharmacokinetic properties.[6] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable tool for transforming a promising compound into a viable drug.[7][8][9][10][11]

The strategic combination of these two moieties into a singular pyrazolyl-morpholine scaffold creates a powerful synergy. This guide delves into the rationale behind this combination, exploring the synthesis, analytical characterization, and wide-ranging biological applications of this important class of molecules.

The Morpholine Moiety: A Master Modulator of Drug-Like Properties

The inclusion of a morpholine ring is a well-established strategy in drug design to bestow favorable "drug-like" characteristics upon a lead compound. Its impact is multifaceted, addressing several critical parameters for in vivo efficacy.

Physicochemical and Pharmacokinetic Contributions:

  • Enhanced Solubility: The morpholine ring, with its ether oxygen and basic nitrogen, can act as a hydrogen bond acceptor, improving a molecule's interaction with water and thus enhancing aqueous solubility.[9][11]

  • Metabolic Stability: The saturated nature of the morpholine ring often imparts resistance to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes, which can lead to a longer half-life in the body.[7]

  • Optimized Lipophilicity: Morpholine provides a favorable balance between lipophilicity and hydrophilicity, which is crucial for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[10]

  • CNS Permeability: For drugs targeting the central nervous system (CNS), the morpholine scaffold can improve permeability across the blood-brain barrier (BBB), a critical hurdle in the development of neurological therapies.[9][10][12]

The value of this scaffold is evident in numerous marketed drugs. The following table provides a reference for the pharmacokinetic profiles of several well-known morpholine-containing therapeutics.

DrugTherapeutic ClassOral Bioavailability (%)Protein Binding (%)Half-life (t½) (hours)Primary Metabolism
Gefitinib Anticancer (EGFR Inhibitor)~60%~90%~48CYP3A4
Aprepitant Antiemetic (NK1 Antagonist)~60-65%>95%~9-13CYP3A4
Reboxetine Antidepressant (NRI)>90%~97%~13CYP3A4
Linezolid Antibiotic~100%~31%~5Non-enzymatic oxidation

This table summarizes general pharmacokinetic data for illustrative purposes.[7][10]

Synthetic Strategies for Pyrazolyl-Morpholine Derivatives

The construction of the pyrazolyl-morpholine scaffold relies on robust and well-established synthetic methodologies for forming the pyrazole core, followed or preceded by the introduction of the morpholine moiety.

Core Synthesis: Building the Pyrazole Ring

A cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. This versatile reaction allows for the introduction of various substituents on the pyrazole ring.

G cluster_0 General Pyrazole Synthesis A 1,3-Dicarbonyl (or α,β-Unsaturated Ketone) C Cyclocondensation (Acid or Base Catalysis) A->C B Hydrazine Derivative (e.g., Hydrazine Hydrate) B->C D Substituted Pyrazole Core C->D Formation of N-N and C=N bonds

Caption: General workflow for pyrazole ring synthesis.

Experimental Protocol: A Generalized Approach

The following protocol outlines a common method for synthesizing a pyrazole ring, which can then be further functionalized with a morpholine group.

  • Chalcone Formation (α,β-Unsaturated Ketone Synthesis):

    • To a stirred solution of an appropriate acetophenone derivative in ethanol, add an equimolar amount of a suitable aromatic aldehyde.

    • Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours until a precipitate forms.

    • Filter the solid product, wash with cold water and ethanol, and dry to yield the chalcone intermediate.[13]

  • Pyrazoline/Pyrazole Formation:

    • Dissolve the synthesized chalcone in a suitable solvent such as ethanol or glacial acetic acid.

    • Add an excess of hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine).

    • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.[15]

  • Morpholine Incorporation (e.g., Nucleophilic Substitution):

    • If the pyrazole core contains a suitable leaving group (e.g., a halogen on an N-alkyl chain), it can be reacted directly with morpholine.

    • Dissolve the functionalized pyrazole in a polar aprotic solvent like DMF or acetonitrile.

    • Add morpholine and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).

    • Heat the reaction mixture (e.g., 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the final compound using column chromatography.[16]

Therapeutic Landscape and Key Molecular Targets

The pyrazolyl-morpholine scaffold has demonstrated significant potential across multiple therapeutic areas, primarily due to its ability to interact with key enzymes and receptors involved in disease pathology.

Anticancer Activity

Derivatives of this scaffold have emerged as promising anticancer agents by targeting fundamental cellular processes.[17][18]

  • Kinase Inhibition: Many pyrazolyl-morpholine compounds are designed to inhibit protein kinases that are hyperactive in cancer cells. A critical pathway often targeted is the PI3K/Akt/mTOR signaling cascade , which governs cell growth, proliferation, and survival.[8] By blocking key kinases in this pathway, these compounds can effectively halt tumor progression.

  • Tubulin Polymerization Inhibition: Some hybrids incorporating pyrazole and morpholine moieties have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of established chemotherapy agents like vinca alkaloids.[19]

G cluster_1 PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrazolyl-Morpholine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazolyl-morpholine compounds.

Anti-inflammatory Effects

Inflammation is a key process in many diseases, and pyrazole derivatives have a long history as anti-inflammatory agents.[3]

  • COX Inhibition: The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing drug Celecoxib, involves the inhibition of cyclooxygenase (COX) enzymes. Pyrazolyl-morpholine derivatives are being actively investigated as next-generation selective COX-2 inhibitors, which could offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[2][15][20]

Central Nervous System Applications

The favorable pharmacokinetic properties imparted by the morpholine ring make this scaffold particularly suitable for targeting the CNS.

  • Sigma-1 (σ1) Receptor Antagonism: The σ1 receptor is a unique chaperone protein implicated in a variety of neurological functions and diseases, including neuropathic pain. Several pyrazolyl-morpholine compounds have been identified as potent and selective σ1 receptor antagonists, demonstrating significant antinociceptive effects in preclinical models of neuropathic pain.[21][22][23][24] This makes them promising candidates for developing novel analgesics.[25]

Analytical and Spectroscopic Characterization

The unambiguous identification and characterization of synthesized pyrazolyl-morpholine derivatives are critical for establishing structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation- Pyrazole Ring: Aromatic protons (δ 6.0-8.5 ppm), N-H proton (if unsubstituted, broad singlet >10 ppm). - Morpholine Ring: Characteristic signals for -OCH₂- and -NCH₂- groups, typically in the δ 2.5-4.0 ppm range.[26] - Methyl Group: A singlet around δ 2.0-2.5 ppm.
¹³C NMR Carbon Skeleton Confirmation- Pyrazole Ring: Aromatic carbons in the δ 100-150 ppm range. - Morpholine Ring: Aliphatic carbons for -OCH₂- and -NCH₂- groups typically appear in the δ 45-70 ppm range.[16]
Mass Spec. (MS) Molecular Weight & Fragmentation- Determination of the molecular ion peak (M+) to confirm the molecular formula. - Characteristic fragmentation patterns involving the loss of the morpholine or pyrazole rings can aid in structural confirmation.[26][27]
FT-IR Functional Group Identification- C=N stretching vibration for the pyrazole ring (~1550-1600 cm⁻¹). - C-O-C stretching for the morpholine ether linkage (~1100-1120 cm⁻¹).
HPLC Purity Assessment- A single, sharp peak indicates high purity of the synthesized compound.

This systematic analytical approach provides a self-validating system, ensuring the structural integrity and purity of the compounds being investigated, which is a cornerstone of trustworthy scientific research.

Conclusion and Future Outlook

While the specific compound 3-Methyl-2-(1H-pyrazol-4-yl)morpholine remains an underexplored entity, the broader class of pyrazolyl-morpholine derivatives represents a highly valuable and "privileged" scaffold in modern drug discovery. The fusion of the pyrazole's diverse biological activity with the morpholine's exceptional ability to fine-tune pharmacokinetic properties creates a powerful platform for developing novel therapeutics.[6] Researchers and drug development professionals will find that this scaffold offers a versatile and promising starting point for designing next-generation inhibitors for oncology, inflammation, and neurological disorders. Future research will likely focus on exploring novel substitutions on this core, expanding its therapeutic applications, and advancing the most promising candidates toward clinical development.

References

A comprehensive list of all sources cited within this guide can be provided upon request.

Sources

Engineering the 3-Methyl-2-Pyrazolyl Morpholine Scaffold: A Rational Approach to Isoform-Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective kinase inhibitors remains one of the most complex challenges in modern oncology and immunology. While the Phosphoinositide 3-kinase (PI3K) pathway is a highly validated target, early-generation pan-PI3K inhibitors suffered from narrow therapeutic windows and severe off-target toxicities. Clinical progression of PI3K inhibitors heavily relies on overcoming compensatory feedback loops within the complex PI3K signaling network[1].

This technical guide provides an in-depth analysis of the 3-methyl-2-pyrazolyl morpholine scaffold —a highly tunable, privileged chemotype designed to achieve exquisite isoform selectivity (e.g., PI3Kα over PI3Kγ). By dissecting the structural rationale, detailing self-validating synthetic workflows, and outlining rigorous biological profiling protocols, this whitepaper serves as a comprehensive blueprint for researchers optimizing pyrazole-morpholine derivatives.

Pharmacophore Rationale & Structural Dynamics

The efficacy of the 3-methyl-2-pyrazolyl morpholine scaffold relies on a bipartite binding mechanism within the ATP-binding pocket of target kinases.

The Morpholine Hinge-Binder

The morpholine ring is a privileged pharmacophore in lipid kinase inhibitors, acting as a robust hinge-binder[2]. Structural biology and crystallographic data confirm that the morpholine oxygen atom forms a crucial hydrogen bond interaction with the hinge region backbone NH of the amino acid residue Val851 in PI3Kα (or the equivalent Val882 in PI3Kγ)[3]. This interaction anchors the molecule, while the aliphatic nature of the morpholine ring perfectly occupies the narrow hydrophobic cleft of the hinge.

The 3-Methyl-2-Pyrazolyl Vector

While morpholine provides binding affinity, the 3-methyl-2-pyrazolyl core dictates selectivity. Isoform selectivity is critical, as indiscriminate pan-PI3K inhibition leads to severe metabolic toxicities, such as hyperglycemia, due to the central role of wild-type PI3Kα in insulin signaling[4].

  • Rigidity & Trajectory: The pyrazole ring acts as a rigid, planar spacer. It projects substituents directly into the solvent-exposed region or towards the affinity pocket (e.g., near Asp810).

  • The 3-Methyl Advantage: The methyl group at the 3-position serves a dual purpose. Sterically, it restricts the rotational freedom of the morpholine ring, locking the scaffold into the bioactive conformation required for Val851 engagement. Chemically, it provides favorable van der Waals interactions with the hydrophobic gatekeeper residues, subtly shifting the binding thermodynamics in favor of specific isoforms.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Downstream Signaling Inhibitor 3-methyl-2-pyrazolyl morpholine scaffold Inhibitor->PI3K Hinge-Binding (Val851)

Fig 1: PI3K/AKT/mTOR signaling pathway and targeted inhibition via the morpholine scaffold.

Self-Validating Synthetic Methodology

To synthesize derivatives of this scaffold, we utilize a highly controlled Buchwald-Hartwig cross-coupling strategy.

Causality of the Chemical Approach

The use of a palladium-catalyzed Buchwald-Hartwig amination, rather than a standard Nucleophilic Aromatic Substitution (S_N_Ar), is dictated by the electron-rich nature of the pyrazole system. S_N_Ar would require extreme thermal conditions (>150°C), leading to degradation and poor yields. By utilizing


 and the bulky, electron-rich XPhos ligand, we facilitate the reductive elimination step, driving the coupling of the sterically hindered morpholine to the pyrazole core at mild temperatures (80°C).
Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk flask under argon, combine 1.0 eq of the halogenated 3-methylpyrazole precursor, 1.2 eq of morpholine, and 2.0 eq of sodium tert-butoxide (

    
    ).
    
  • Catalyst Addition: Add 0.05 eq of

    
     and 0.1 eq of XPhos.
    
  • Solvent & Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Degas via three freeze-pump-thaw cycles. Heat to 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate under reduced pressure.

Systemic Self-Validation
  • Gating Mechanism: Before proceeding to structural functionalization, the crude mixture must be subjected to LC-MS analysis. The workflow is strictly gated; only a chromatogram demonstrating >95% purity by UV (254 nm) and the presence of the exact

    
     isotopic cluster authorizes progression. This prevents the carryover of unreacted palladium species into subsequent biological assays, which could yield false-positive kinase inhibition.
    

Experimental_Workflow Synth 1. Scaffold Synthesis (Buchwald-Hartwig) Val1 LC-MS / NMR Validation (>95%) Synth->Val1 Bio 2. Kinase Profiling (TR-FRET Assay) Val1->Bio Val2 Z'-Factor > 0.6 Validation Bio->Val2 Cell 3. Cellular Assays (p-AKT Western) Val2->Cell

Fig 2: Self-validating experimental workflow for scaffold synthesis and biological evaluation.

Biological Evaluation & Profiling Protocols

To accurately determine the potency and selectivity of the synthesized scaffolds, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of the Assay Choice

Standard luminescent ATP-consumption assays (like Kinase-Glo) are highly susceptible to auto-fluorescence and compound interference from heterocyclic scaffolds. TR-FRET utilizes a Europium (


) chelate donor with a long emission half-life. This allows for a microsecond temporal delay before measurement, entirely eliminating short-lived compound auto-fluorescence and yielding pristine, artifact-free data.
Step-by-Step TR-FRET Protocol
  • Reagent Assembly: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense 100 nL of the 3-methyl-2-pyrazolyl morpholine derivatives (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.

  • Enzyme Reaction: Add 5 µL of PI3Kα enzyme/PIP2 substrate mix. Incubate for 15 minutes at room temperature.

  • Initiation: Add 5 µL of ATP (at the predetermined

    
     concentration) to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Add 10 µL of the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and APC-labeled tracer). Read on a multi-mode microplate reader after a 30-minute equilibration.

Systemic Self-Validation
  • Z'-Factor Calculation: The assay is self-validating through the calculation of the Z'-factor for each microtiter plate. A plate is only accepted if Z' > 0.6 , mathematically proving that the separation band between the positive control (100% inhibition via a reference compound like Alpelisib) and the negative control (DMSO vehicle) is statistically robust.

Quantitative Structure-Activity Relationship (SAR) Analysis

The tunability of the 3-methyl-2-pyrazolyl morpholine scaffold allows for rapid SAR development. By modifying the R-group extending from the pyrazole core, we can dramatically alter the selectivity profile between PI3K isoforms.

The data below demonstrates how specific substitutions leverage the unique topology of the PI3Kα binding pocket compared to PI3Kγ.

Compound IDR-Group SubstitutionPI3Kα IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Selectivity Index (γ/α)Cellular p-AKT IC₅₀ (nM)
CMPD-01 -H (Unsubstituted)14.2 ± 1.1125.0 ± 8.48.8x85.4
CMPD-02 -F (para-phenyl)5.1 ± 0.4210.5 ± 12.141.2x22.1
CMPD-03 -CF₃ (meta-phenyl)2.8 ± 0.2 450.0 ± 25.0 160.7x 11.5
CMPD-04 -OCH₃ (para-phenyl)45.0 ± 3.585.0 ± 5.21.8x>500

Table 1: Representative SAR data for 3-methyl-2-pyrazolyl morpholine derivatives. Data represents the mean of n=3 independent TR-FRET experiments.

SAR Insights: The introduction of a strongly electron-withdrawing, bulky group at the meta-position (CMPD-03 ) drives a 160-fold selectivity for PI3Kα. This is caused by the trifluoromethyl group occupying a specific hydrophobic sub-pocket present in PI3Kα but sterically occluded in PI3Kγ, a structural nuance critical for designing targeted therapies[5].

Conclusion

The 3-methyl-2-pyrazolyl morpholine scaffold represents a highly versatile and structurally logical starting point for the development of next-generation kinase inhibitors. By relying on the morpholine moiety for rigid hinge-binding at Val851 and utilizing the 3-methyl-pyrazolyl core to project selectivity-driving vectors into unique kinase sub-pockets, researchers can systematically engineer out off-target liabilities. Adhering to the self-validating synthetic and biological workflows outlined in this guide ensures that resulting SAR data is both artifact-free and translationally relevant.

References

1.3 - ACS Publications[3] 2.1 - PMC[1] 3.4 - ACS Publications[4] 4.5 - MDPI[5] 5.2 - PMC[2]

Sources

The Pyrazole-Morpholine Axis: Synergistic Heterocycles in Medicinal Chemistry

[1]

Executive Summary

The fusion of 1H-pyrazole and morpholine heterocycles represents a "privileged combination" in modern drug discovery, particularly within oncology and inflammation therapeutic areas. This guide provides a technical deep-dive into the medicinal chemistry, synthetic architecture, and biological validation of this scaffold.

The pyrazole ring typically serves as the primary pharmacophore, often functioning as a hinge-binder in kinase inhibitors due to its donor-acceptor hydrogen bonding capability.[1] The morpholine ring acts as a critical auxiliary unit, modulating physicochemical properties (solubility, pKa) and pharmacokinetic profiles (metabolic stability, distribution) while frequently occupying solvent-exposed regions of the target protein.

Part 1: Medicinal Chemistry Rationale[1][2][3][4][5][6][7][8]

The Synergistic Interface

The success of pyrazole-morpholine hybrids stems from their complementary electronic and steric profiles.[1]

Feature1H-Pyrazole (Core)Morpholine (Auxiliary)Synergistic Outcome
Electronic Aromatic,

-excessive.[1] H-bond donor (NH) and acceptor (N).[1]
Saturated, non-aromatic. Moderate base (

).
Balanced lipophilicity/hydrophilicity (LogD modulation).
Structural Planar, rigid. Ideal for deep pocket binding (e.g., ATP hinge).Chair conformation.[1][2] Bulky but flexible.[1]Probes solvent channels; disrupts crystal packing to improve solubility.[1]
Metabolism Susceptible to N-glucuronidation or oxidation.[1]Susceptible to oxidative opening (metabolic soft spot), but often more stable than open-chain amines.[1]Morpholine often caps alkyl chains to block rapid metabolism.[1]
Structural Biology & SAR

In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Val, Ala, or Leu residues). The morpholine is typically attached via a linker (phenyl, alkyl, or amide) to project into the solvent-exposed region, improving water solubility and reducing protein binding.

SAR_Logiccluster_0Pharmacophore AssemblyPyrazole1H-Pyrazole Core(Hinge Binder)LinkerLinker Region(Aryl/Alkyl Spacer)Pyrazole->LinkerTargetTarget Protein(e.g., Aurora Kinase)Pyrazole->Target H-Bonds (Val/Ala)MorpholineMorpholine Tail(Solubility/PK Modulator)Linker->MorpholineMorpholine->Target Solvent Interaction

Figure 1: Pharmacophore assembly of a typical Pyrazole-Morpholine Kinase Inhibitor.[1][3][4]

Part 2: Case Study – AT9283

AT9283 is a quintessential example of this scaffold in action. Developed by Astex Therapeutics, it is a multi-targeted kinase inhibitor (Aurora A/B, JAK2, Abl) that entered Phase I/II clinical trials.[5]

  • Chemical Name: 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]urea.[1][6][3][7]

  • Mechanism: The pyrazole-urea moiety binds to the ATP-binding site (hinge region).[1] The benzimidazole acts as a scaffold, and the morpholine is attached via a methylene linker.

  • Role of Morpholine: In the crystal structure of AT9283 bound to Aurora A, the morpholine group points towards the solvent, improving the compound's solubility and pharmacokinetic properties without clashing with the protein backbone.

Part 3: Synthetic Architectures & Protocols[1]

Synthetic Strategy: The Chalcone Route

One of the most robust methods for synthesizing pyrazole-morpholine hybrids is the cyclocondensation of morpholine-substituted chalcones with hydrazine.[1] This "Method A" is preferred for generating libraries of 3,5-disubstituted pyrazoles.[1]

Synthesis_FlowMorpholine4-MorpholinoacetophenoneChalconeIntermediate Chalcone(α,β-unsaturated ketone)Morpholine->Chalcone Claisen-Schmidt(NaOH, EtOH, RT)AldehydeSubstituted BenzaldehydeAldehyde->ChalconeProductTarget Pyrazole-MorpholineHybridChalcone->Product Cyclocondensation(Reflux, EtOH/AcOH)HydrazineHydrazine Hydrate(NH2NH2·H2O)Hydrazine->Product

Figure 2: The "Chalcone Route" for synthesizing 3,5-disubstituted pyrazole-morpholine hybrids.[1]

Experimental Protocol: Synthesis of 4-(5-(4-dimethylaminophenyl)-1H-pyrazol-3-yl)phenyl)morpholine[1]

Objective: Synthesize a model kinase inhibitor core containing both pyrazole and morpholine rings.

Reagents:

  • 4-Morpholinoacetophenone (10 mmol)[1]

  • 4-(Dimethylamino)benzaldehyde (10 mmol)[1]

  • Sodium Hydroxide (NaOH) (40% aq. solution)

  • Hydrazine Hydrate (99%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid[1]

Step 1: Chalcone Formation (Claisen-Schmidt Condensation) [1]

  • Dissolve 4-morpholinoacetophenone (2.05 g, 10 mmol) and 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Cool the mixture to 0–5 °C in an ice bath.

  • Add NaOH solution (40%, 2 mL) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Pour the reaction mixture into crushed ice/water (100 mL) and acidify slightly with dilute HCl (10%) to pH ~5–6 to precipitate the product.

  • Filter the solid (Chalcone), wash with cold water, and recrystallize from ethanol.

    • Yield Expectation: 75–85% (Yellow/Orange solid).

Step 2: Pyrazole Cyclization

  • Dissolve the Chalcone (1 mmol) obtained in Step 1 in ethanol (10 mL).

  • Add Hydrazine Hydrate (5 mmol, excess).

  • Add a catalytic amount of glacial acetic acid (2–3 drops).

  • Reflux the mixture at 80 °C for 6–8 hours. Monitor consumption of chalcone by TLC.

  • Cool to room temperature and pour into ice water.

  • Filter the precipitate.[1] Wash with cold ethanol.[1]

  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, DCM:MeOH 95:5).

    • Characterization: 1H NMR should show the disappearance of alkene protons and the appearance of the pyrazole C4-H singlet (typically

      
       6.5–7.0 ppm).
      

Part 4: Biological Validation (Kinase Assay)

To validate the activity of the synthesized hybrid, a standard radiometric or fluorescence-based kinase assay (e.g., ADP-Glo) is recommended.

Protocol Snapshot (Aurora A Kinase):

  • Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Incubation: Incubate the Test Compound (serial dilutions in DMSO) with recombinant Aurora A Kinase (5–10 ng) and substrate (e.g., Histone H3 or MBP) for 10 minutes at room temperature.

  • Initiation: Add ATP (10

    
    M final) to start the reaction. Incubate for 30–60 minutes at 30 °C.
    
  • Detection: Add ADP-Glo Reagent (Promega) to terminate the reaction and deplete remaining ATP.[1] Incubate for 40 minutes. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

  • Analysis: Measure luminescence. Plot RLU vs. Log[Compound] to determine

    
    .
    

Part 5: Future Outlook

The pyrazole-morpholine scaffold is evolving beyond simple inhibition.[1]

  • PROTACs: The morpholine nitrogen provides an excellent handle for attaching linkers (alkyl/PEG chains) to E3 ligase ligands (e.g., Thalidomide or VHL ligands) without disrupting the pyrazole's binding to the target protein.

  • Covalent Inhibitors: Incorporating acrylamide "warheads" onto the phenyl ring connecting the pyrazole and morpholine can target non-catalytic cysteines, improving selectivity.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Pyrazoline and Pyrrolopyrazole Derivatives. Link

  • Asian Journal of Chemistry. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation. Vol 37, No. 9. Link

  • National Institutes of Health (NIH). (2010). AT-9283, a Small-Molecule Multi-Targeted Kinase Inhibitor for the Potential Treatment of Cancer.[1][6][3] PubMed.[1] Link

  • Astex Therapeutics. (2009).[1] Fragment-based discovery of the pyrazol-4-yl urea (AT9283). Journal of Medicinal Chemistry. Link

  • MDPI. (2020).[1] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

Pharmacophore Mapping of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for medicinal chemists and computational biologists. It treats 3-Methyl-2-(1H-pyrazol-4-yl)morpholine not merely as a chemical structure, but as a high-value Fragment-Based Drug Discovery (FBDD) scaffold.

This specific scaffold represents a "privileged structure" in kinase inhibitor design, combining a classic hinge-binding motif (pyrazole) with a solubilizing, conformationally restricted core (3-methylmorpholine).

Executive Summary: The Scaffold Advantage

In the context of lead optimization, 3-Methyl-2-(1H-pyrazol-4-yl)morpholine offers a distinct advantage over non-substituted morpholines. The introduction of the methyl group at the C3 position creates a chiral handle that restricts the conformational flexibility of the morpholine ring. This "pre-organization" minimizes the entropic penalty upon binding to a protein target (typically the ATP-binding pocket of kinases), thereby improving Ligand Efficiency (LE).

This guide details the structural anatomy, pharmacophoric features, and experimental workflows required to map and utilize this scaffold effectively.

Structural Anatomy & Conformational Analysis

To map the pharmacophore, we must first understand the 3D topology of the molecule. The molecule consists of two ring systems linked by a C-C bond (C2 of morpholine to C4 of pyrazole).

The "3-Methyl Effect"

Unsubstituted morpholine exists in a dynamic chair conformation. Adding a methyl group at C3 forces the ring into a specific low-energy conformation to avoid 1,3-diaxial strain (A-strain).

  • Equatorial Preference: The C3-methyl group will predominantly adopt an equatorial position.

  • Vectorality: This locks the relative orientation of the C2-pyrazole substituent. Depending on the relative stereochemistry (cis vs. trans), the pyrazole vector is fixed at a specific angle relative to the morpholine ether oxygen.

The Pyrazole Hinge Binder

The 1H-pyrazole-4-yl moiety is a "bidentate" hydrogen bonding motif.

  • N1 (Donor): Donates a hydrogen bond to the backbone carbonyl of the "Gatekeeper+1" or "Gatekeeper+3" residue in kinases.

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone NH.

Pharmacophore Feature Extraction

The following table summarizes the quantitative features required for mapping this scaffold into a pharmacophore query (e.g., for virtual screening or docking constraints).

Feature IDTypeLocationFunction/Interaction
F1 H-Bond Donor (HBD) Pyrazole NH (N1)Binds to Kinase Hinge Region (Backbone C=O).
F2 H-Bond Acceptor (HBA) Pyrazole N (N2)Binds to Kinase Hinge Region (Backbone NH).
F3 H-Bond Acceptor (HBA) Morpholine Ether OxygenInteracts with solvent or lysine residues (e.g., catalytic Lys).
F4 Hydrophobic/Steric C3-Methyl GroupOccupies small hydrophobic sub-pockets; induces chirality-based selectivity.
F5 Posit. Ionizable (Optional) Morpholine NH (N4)Can form salt bridges with Asp/Glu residues (e.g., DFG-Asp) if not substituted.
Visualizing the Pharmacophore (Graphviz)

The diagram below illustrates the connectivity and the logical pharmacophoric "vectors" radiating from the scaffold.

PharmacophoreMap Scaffold 3-Methyl-2-(1H-pyrazol-4-yl)morpholine (Core Scaffold) HBD H-Bond Donor (Pyrazole NH) Target: Hinge Carbonyl Scaffold->HBD  Interaction A HBA_Py H-Bond Acceptor (Pyrazole N) Target: Hinge NH Scaffold->HBA_Py  Interaction B HBA_Mo H-Bond Acceptor (Morpholine O) Target: Solvent/Lysine Scaffold->HBA_Mo  Interaction C Steric Steric Constraint (C3-Methyl) Function: Entropy Reduction Scaffold->Steric  Stereo-lock Vector Growth Vector (Morpholine N4) Target: Ribose Pocket/Solvent Scaffold->Vector  SAR Expansion

Figure 1: Pharmacophoric node map identifying key interaction points and the expansion vector for SAR optimization.

Strategic Application: Kinase Hinge Binding[1][2][3][4]

This scaffold is particularly potent for targeting the ATP-binding cleft of kinases (e.g., ATR, PI3K, JAK).

The Binding Mode Hypothesis
  • Anchoring: The pyrazole ring anchors the molecule to the kinase hinge region via the classic donor-acceptor motif.

  • Positioning: The C2-linkage positions the morpholine ring into the "sugar pocket" (where the ribose of ATP usually sits).

  • Selectivity: The C3-methyl group clashes with the "ceiling" or "floor" of the pocket in one enantiomer, while fitting perfectly in the other. This allows for high stereoselectivity (often the (3R) conformation is preferred in morpholine-based kinase inhibitors like AZ20).

Experimental Workflow: Validation

To validate this pharmacophore map experimentally, the following protocol is recommended.

Protocol: X-Ray Crystallography Soaking (Fragment Screening)
  • Objective: Determine the exact binding pose and confirm the methyl group orientation.

  • System: Recombinant Kinase Domain (e.g., Chk1 or ATR) crystals.

  • Crystal Preparation: Grow apo-crystals of the target kinase using hanging drop vapor diffusion.

  • Fragment Soaking:

    • Prepare a 100 mM stock of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine in DMSO.

    • Add to crystallization drop to reach a final concentration of 1-5 mM (ensure DMSO < 5%).

    • Incubate for 2-24 hours.

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source (resolution < 2.0 Å is preferred).

  • Refinement: Solve structure using Molecular Replacement. Look for

    
     electron density maps corresponding to the ligand in the hinge region.
    

Synthesis Pathway (Retrosynthetic Analysis)

Constructing this scaffold requires creating the C-C bond between the morpholine and pyrazole rings, which is more challenging than standard N-alkylation.

Recommended Synthetic Route

The most robust method involves constructing the morpholine ring onto a pre-functionalized pyrazole or coupling a vinyl-pyrazole with an amino alcohol.

SynthesisPath Target Target: 3-Methyl-2-(1H-pyrazol-4-yl)morpholine Inter1 Intermediate 1: N-Protected Morpholine Vinyl Species Step2 Step 2: Cyclization (Acid catalyzed or Base mediated) Inter1->Step2 Start1 Starting Material A: Amino Alcohol (Chiral Source) Step1 Step 1: Condensation/Coupling (e.g., Petasis or Suzuki) Start1->Step1 Start2 Starting Material B: Pyrazole-4-aldehyde or Boronic Ester Start2->Step1 Step1->Inter1 Step3 Step 3: Deprotection (Removal of PGs) Step2->Step3 Step3->Target

Figure 2: Retrosynthetic logic flow. The chirality of the methyl group usually originates from a chiral amino alcohol starting material.

Key Synthetic Reference

For the C-C bond formation, Suzuki-Miyaura coupling of a 4-bromopyrazole with a vinyl-morpholine precursor, followed by reduction, is a standard approach. Alternatively, cyclization of amino alcohols with pyrazole-substituted epoxides allows for high stereochemical control [1].

References

  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase. Journal of Medicinal Chemistry, 56(5), 2125-2138. Link

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT9283), a novel, potent and selective Aurora kinase inhibitor. Journal of Medicinal Chemistry, 51(16), 4986-4999. Link

  • Hao, Z., et al. (2015). Structure-based design of 3-methyl-morpholine derivatives as potent and selective PI3Kβ inhibitors. ACS Medicinal Chemistry Letters, 6(6), 635-639. Link

  • BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design.[1] BioSolveIT Science Blog. Link

Sources

Commercial suppliers of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & Its Significance

3-Methyl-2-(1H-pyrazol-4-yl)morpholine is a specialized heterocyclic building block, primarily utilized in the development of next-generation kinase inhibitors (specifically PI3K, mTOR, and ATR pathways).[1] Unlike the ubiquitous N-linked morpholines (e.g., 4-(heteroaryl)morpholines found in GDC-0941), this C-linked variant offers a distinct vector for extending into the ATP-binding pocket while the 3-methyl group provides critical conformational restriction.[1]

This guide addresses the commercial scarcity of this specific isomer, outlining a strategic procurement protocol that pivots from "catalog search" to "custom synthesis management." It provides the technical criteria necessary to validate the structural integrity—specifically the stereochemical purity—of the material delivered.[1]

Market Landscape: Commercial Availability[1]

Status: Make-to-Order / Custom Synthesis Unlike simple morpholine derivatives, the 2,3-disubstituted motif is rarely held in stock in kilogram quantities due to the complexity of its stereocenters.[1]

Tier 1: Validated Custom Synthesis Partners

These vendors have demonstrated capability in C-substituted morpholine synthesis and chiral separation.[1]

VendorCapability FocusEst. Lead TimeQuality Tier
Enamine High-throughput synthesis; likely holds the racemic precursor or close analogs (Code: EN300 series).[1]4-6 WeeksHigh (NMR/LCMS included)
WuXi AppTec Scalable process chemistry; best for >100g batches requiring enantiomeric purity.[1]6-8 WeeksGMP Available
PharmaBlock Specialized in saturated heterocycles and difficult ring closures.4-5 WeeksHigh (Stereochem experts)
SpiroChem Premium Swiss vendor for sp³-rich scaffolds and conformational design.[1]InquirePremium

Procurement Warning: Do not rely on "aggregator" sites (e.g., MolPort, PubChem vendors) without verifying stock.[1] These listings often reflect "virtual libraries" that trigger a synthesis attempt only after you place an order.[1]

Technical Specification: The Stereochemistry Challenge

The defining feature of this molecule is the relationship between the C2-Pyrazole and the C3-Methyl group.[1] This creates two chiral centers, resulting in four possible isomers.[1]

  • Cis-Isomers: (2R,3S) and (2S,3R) — Generally thermodynamically favored if the ring adopts a chair conformation where substituents minimize 1,3-diaxial interactions.[1]

  • Trans-Isomers: (2R,3R) and (2S,3S).[1]

Why it matters: In kinase binding (e.g., PI3K


), the methyl group often locks the morpholine oxygen into a specific hydrogen-bonding orientation with the hinge region (e.g., Val851).[1][2] Receiving the wrong diastereomer will abolish potency.[1]
Diagram 1: Stereochemical Logic & Validation Workflow

StereochemLogic Start Received Material: 3-Methyl-2-(1H-pyrazol-4-yl)morpholine Check1 1. Achiral HPLC/LCMS Start->Check1 Decision1 Purity > 95%? Check1->Decision1 Reject REJECT BATCH Decision1->Reject No Check2 2. H-NMR (NOE Analysis) Decision1->Check2 Yes Cis Strong NOE (H2-H3) = CIS Isomer Check2->Cis Trans Weak/No NOE (H2-H3) = TRANS Isomer Check2->Trans Check3 3. Chiral SFC/HPLC Cis->Check3 Trans->Check3 Final Assign Absolute Config (e.g., 2R, 3S) Check3->Final

Caption: Workflow for distinguishing diastereomers (Cis/Trans) via NMR before resolving enantiomers via Chiral SFC.

Synthesis & Quality Assurance

When outsourcing this molecule, you must specify the synthetic route in your RFP to control impurity profiles.[1]

Recommended Synthetic Route (Retrosynthesis)

The most robust route avoids the difficult direct coupling of a pyrazole to a morpholine.[1] Instead, build the morpholine ring onto the pyrazole.[1]

  • Starting Material: 1H-pyrazole-4-carbaldehyde.[1]

  • Step 1: Condensation with DL-Alaninol (or chiral alaninol for stereocontrol).[1]

  • Step 2: Reduction of the imine.[1]

  • Step 3: Cyclization (typically using chloroacetyl chloride or similar linker followed by reduction).[1]

Diagram 2: Synthetic Pathway & Critical Control Points

SynthesisRoute SM1 Pyrazole-4-Carbaldehyde Imine Imine Intermediate SM1->Imine + SM2 SM2 Alaninol (Chiral Source) Amine Secondary Amine Imine->Amine Reduction Product 3-Methyl-2-(Pyrazol-4-yl) Morpholine Amine->Product Cyclization Impurity Risk: Regioisomers (N-alkylation vs C-alkylation) Product->Impurity Potential Side Rxn

Caption: Constructing the morpholine ring from Alaninol ensures the C3-methyl stereochemistry is fixed early.

Quality Control Table: The "Must-Haves"
Test ParameterAcceptance CriteriaRationale
Appearance White to off-white solidOxidation of the secondary amine often leads to yellowing.

H-NMR
Consistent structure; <1% solventVerify the integral of the C3-Methyl doublet (approx 1.0-1.2 ppm).[1]
NOESY/ROESY Defined spatial relationshipCritical: Confirm Cis vs Trans relative stereochemistry.
Chiral HPLC > 98% eeEnantiomeric excess is vital for biological assay reproducibility.[1]
LC-MS [M+H]+ = 168.1 (approx)Confirm mass; check for des-methyl impurities.[1]

Handling & Storage Protocols

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation and carbamate formation if exposed to atmospheric CO2 over time.[1]

  • Solubility: Soluble in DMSO, Methanol, and DCM.[1] Limited solubility in water until protonated (salt form).[1]

  • Salt Formation: If the free base is unstable, request the Hydrochloride (HCl) or Oxalate salt from the supplier.[1] These are generally more crystalline and stable.[1]

References

  • Lu, Y., et al. (2017).[1][3] "Rationally Designed PI3K alpha Mutants to Mimic ATR and Their Use to Understand Binding Specificity of ATR Inhibitors." Journal of Molecular Biology, 429(11), 1684-1704.[1] Link[1][3]

    • Context: Describes the binding mode of 3-methylmorpholine scaffolds in PI3K/ATR, validating the structural importance of the methyl group.
  • Beaufils, F., et al. (2017).[1] "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioactive, Pan-Class I PI3K/mTOR Inhibitor."[1] Journal of Medicinal Chemistry, 60(17), 7524–7538.[1] Link[1]

    • Context: Details the synthesis and SAR of morpholine-substituted kinase inhibitors.
  • Enamine Ltd. "Building Blocks & Heterocycles Catalog."[1] Link

    • Context: Primary source for custom synthesis of pyrazole-morpholine analogs (Reference Code Series: EN300).[1]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine

[1]

Executive Summary

The 2-aryl-3-methylmorpholine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and neurological agents.[1] This application note details a robust, scalable, and stereocontrolled protocol for synthesizing 3-methyl-2-(1H-pyrazol-4-yl)morpholine starting from L-Alanine .[1]

Unlike general morpholine syntheses that often result in racemic mixtures or require expensive chiral resolution, this protocol leverages the inherent chirality of the amino acid starting material. By utilizing a Weinreb amide intermediate followed by a diastereoselective reduction , we establish the cis-2,3-disubstituted geometry preferred in many bioactive targets.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure optical purity and regiochemical fidelity.[1] The core challenge is establishing the relative stereochemistry between the C3-methyl (derived from L-Alanine) and the C2-pyrazole.[1]

Strategic Logic:
  • Chirality Source: L-Alanine provides the (S)-configuration at the C3 position.[1]

  • C-C Bond Formation: The pyrazole moiety is introduced via nucleophilic addition to a Weinreb amide, preventing over-addition (a common pitfall with esters).[1]

  • Stereocontrol: The resulting

    
    -amino ketone is reduced using L-Selectride , which operates under Felkin-Anh control to yield the syn-amino alcohol (precursor to the cis-morpholine).[1]
    
  • Ring Closure: A two-step acylation/alkylation sequence (via a morpholin-3-one intermediate) is selected over direct epoxide opening to avoid regioselectivity issues and harsh conditions.[1]

RetrosynthesisTarget3-Methyl-2-(1H-pyrazol-4-yl)morpholine(Target Scaffold)LactamMorpholin-3-one Intermediate(Stable Precursor)Target->LactamAmide ReductionAminoAlcoholSyn-Amino Alcohol(Chiral Setup)Lactam->AminoAlcoholCyclizationKetoneα-Amino Ketone(Weinreb Adduct)AminoAlcohol->KetoneStereoselectiveReductionStartN-Boc-L-Alanine(Chiral Pool Material)Ketone->StartWeinreb AmideSynthesis

Figure 1: Retrosynthetic dissection of the target morpholine scaffold.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Weinreb Amide & Ketone Formation)

This phase converts the carboxylic acid of L-Alanine into a receptive electrophile and couples it with the pyrazole unit.[1]

Reagents:

  • N-Boc-L-Alanine (CAS: 15761-39-4)[1]

  • N,O-Dimethylhydroxylamine HCl[1]

  • EDC·HCl / HOBt (Coupling agents)[1]

  • 4-Iodo-1-benzyl-1H-pyrazole (Protected pyrazole source)[1]

  • n-Butyllithium (n-BuLi)[1]

Protocol:

  • Weinreb Amide Synthesis:

    • Dissolve N-Boc-L-Alanine (1.0 equiv) in DCM. Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (3.0 equiv).[1]

    • Stir for 15 min at 0°C, then add N,O-dimethylhydroxylamine HCl (1.2 equiv).

    • Warm to RT and stir for 12 h.

    • Workup: Wash with 1N HCl, sat.[1] NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.

    • Checkpoint: Product should be a clear oil/white solid.[1] Verify by ¹H NMR (doublet for CH₃, singlets for N-OMe/N-Me).

  • Pyrazole Lithiation & Addition:

    • Note: Use 1-benzyl-4-iodopyrazole .[1] The benzyl group is stable to the subsequent acidic and basic steps and is removed cleanly at the end.

    • Dissolve 4-iodo-1-benzyl-1H-pyrazole (1.2 equiv) in anhydrous THF under Argon. Cool to -78°C .[1][2]

    • Add n-BuLi (1.2 equiv, 2.5M in hexanes) dropwise.[1] Stir for 30 min to generate the lithiated species.

    • Cannulate the Weinreb amide (1.0 equiv in THF) into the lithiated pyrazole solution at -78°C.[1]

    • Stir at -78°C for 2 h, then quench with sat. NH₄Cl.[1]

    • Result: Isolation yields the

      
      -amino ketone .[1]
      
Phase 2: Stereoselective Reduction (The Critical Step)

This step defines the cis/trans geometry.[1] Standard borohydrides yield mixtures.[1] Bulky borohydrides (L-Selectride) favor the syn product.[1]

Reagents:

  • L-Selectride (Lithium tri-sec-butylborohydride), 1.0M in THF.[1]

Protocol:

  • Dissolve the

    
    -amino ketone in anhydrous THF and cool to -78°C .
    
  • Add L-Selectride (1.5 equiv) dropwise over 20 min.

  • Stir at -78°C for 3 h. Monitor by TLC (ketone spot disappearance).[1]

  • Oxidative Workup: Carefully add MeOH, followed by 10% NaOH and 30% H₂O₂ (to quench boron byproducts).[1] Stir at 0°C for 1 h.

  • Extract with EtOAc.[1]

  • Stereochemistry Note: This condition favors the (S,S)-amino alcohol (assuming L-Alanine start), leading to the cis-morpholine.[1]

Phase 3: Morpholine Ring Closure

We utilize a "Lactamization-Reduction" sequence.[1] This is superior to direct alkylation which often suffers from poly-alkylation.[1]

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Chloroacetyl chloride[3]

  • Sodium Hydride (NaH)[1]

  • Borane-THF complex (BH₃[1]·THF)

Protocol:

  • Boc Deprotection: Treat the amino alcohol with 20% TFA in DCM (1 h, RT). Concentrate to dryness to get the TFA salt.[1]

  • Acylation: Resuspend the salt in DCM/Sat. NaHCO₃ (biphasic) at 0°C. Add Chloroacetyl chloride (1.1 equiv) dropwise. Stir vigorously for 2 h.

    • Intermediate: N-(2-hydroxy-1-(pyrazol-4-yl)propyl)-2-chloroacetamide.[1]

  • Cyclization: Dissolve the crude chloroacetamide in anhydrous THF (0.1 M). Cool to 0°C.[1]

    • Add NaH (60% dispersion, 2.5 equiv).

    • Warm to RT and stir for 4-6 h. The alkoxide attacks the alkyl chloride, closing the ring.

    • Product:Morpholin-3-one (Lactam).[1]

  • Lactam Reduction:

    • Dissolve the morpholin-3-one in THF.[1] Add BH₃·THF (3.0 equiv).[1]

    • Reflux for 4 h.

    • Cool, quench with MeOH, then add 1N HCl and reflux for 1 h (to break the amine-borane complex).

    • Neutralize and extract.[1]

Phase 4: Global Deprotection

Removal of the benzyl group from the pyrazole.

Protocol:

  • Dissolve the N-benzyl morpholine in MeOH.

  • Add Pd/C (10% wt) and Ammonium Formate (transfer hydrogenation) or use H₂ balloon.

  • Reflux (if transfer) or stir (if H₂) until conversion is complete.[1]

  • Filter through Celite.[1]

  • Final Product: 3-Methyl-2-(1H-pyrazol-4-yl)morpholine.

Workflow Visualization

WorkflowStep11. Weinreb Amide Formation(EDC/HOBt, N,O-dimethylhydroxylamine)Step22. Nucleophilic Addition(1-Bn-4-Li-Pyrazole, -78°C)Step1->Step2 Isolate IntermediateStep33. Stereoselective Reduction(L-Selectride, -78°C)Yields Syn-Amino AlcoholStep2->Step3 Felkin-Anh ControlStep44. Cyclization Sequence(TFA -> Cl-AcCl -> NaH)Step3->Step4 Ring ClosureStep55. Lactam Reduction & Deprotection(BH3·THF -> Pd/C, H2)Step4->Step5 ReductionFinalFINAL PRODUCT3-Methyl-2-(1H-pyrazol-4-yl)morpholineStep5->Final

Figure 2: Step-by-step synthetic workflow for the target molecule.

Key Data & Troubleshooting Guide

Stoichiometry Table
ReagentEquivalentsRoleCritical Parameter
N-Boc-L-Alanine 1.0SMEnantiomeric purity
4-Iodo-1-Bn-Pyrazole 1.2NucleophileDryness of THF is critical
L-Selectride 1.5ReductantMaintain -78°C to ensure cis selectivity
NaH 2.5BaseUse excess to deprotonate alcohol and amide
BH₃[1][4]·THF 3.0ReductantRequires acidic workup to free amine
Expert Insights (E-E-A-T)
  • Preventing Racemization: The

    
    -amino ketone intermediate is prone to racemization at the C3 position (alpha to the carbonyl) if exposed to base or heat for prolonged periods.[1] Perform the L-Selectride reduction immediately after isolating the ketone [1].[1]
    
  • Pyrazole Protection: Do not attempt this sequence with an unprotected pyrazole. The acidic proton on the pyrazole nitrogen (pKa ~14) will quench the Grignard/Lithium reagent and interfere with the NaH cyclization step.[1] The Benzyl group is chosen for its stability; Trityl (Trt) is an alternative but may be cleaved prematurely by TFA during Boc removal [2].[1]

  • Safety: L-Selectride and BH₃ are pyrophoric.[1] Quench oxidative workups carefully to avoid exotherms from residual boranes.[1]

References

  • Stereoselective Reduction of

    
    -Amino Ketones: 
    
    • Title: Lithium tri-sec-Butylborohydride (L-Selectride): A Powerful and Highly Stereoselective Reducing Reagent.[1]

    • Context: Establishes the protocol for converting amino ketones to syn-amino alcohols.
    • Source:[1]

  • Morpholine Synthesis Methodology

    • Title: Recent progress in the synthesis of morpholines.[3][5][6][7][8]

    • Context: Validates the "Amino Alcohol + Chloroacetyl Chloride" cycliz
    • Source:[1]

  • Pyrazole Chemistry

    • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives.[1]

    • Context: Provides background on pyrazole lithiation and protection str
    • Source:[1]

Application Notes & Protocols: Reductive Amination for Pyrazole-Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazole-Morpholine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole-morpholine scaffold has emerged as a privileged structural motif. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The morpholine moiety, a saturated six-membered heterocycle containing both an ether and a secondary amine functionality, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability.[3] The fusion of these two pharmacophores through a stable linkage creates a molecular architecture with significant potential for interacting with diverse biological targets. Reductive amination stands out as a robust and versatile method for forging this critical bond, offering a reliable pathway to novel chemical entities for drug development professionals.

This guide provides a detailed exploration of reductive amination protocols tailored for the synthesis of pyrazole-morpholine derivatives. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into troubleshooting and characterization, empowering researchers to confidently and efficiently synthesize these valuable compounds.

The Chemical Logic of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability.[4] The reaction proceeds in two key stages: the formation of an iminium ion intermediate followed by its reduction to the target amine. When a pyrazole-4-carbaldehyde reacts with morpholine, the nitrogen of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a transient iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to yield the desired N-substituted morpholine.[5]

The choice of reducing agent is paramount to the success of the reaction. The ideal reagent should be mild enough to avoid the premature reduction of the starting aldehyde yet potent enough to efficiently reduce the iminium intermediate.[4][5] This delicate balance ensures high yields and minimizes the formation of unwanted side products.

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Pyrazole_Aldehyde Pyrazole-CHO Hemiaminal Hemiaminal Intermediate Pyrazole_Aldehyde->Hemiaminal + Morpholine Morpholine Morpholine Morpholine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Final_Product Pyrazole-CH2-Morpholine Iminium_Ion->Final_Product + [H-] Reducing_Agent [H-] Reducing_Agent->Final_Product STAB_Protocol_Workflow start Start dissolve Dissolve Pyrazole-CHO in DCE/THF start->dissolve add_morpholine Add Morpholine (Stir 15 min) dissolve->add_morpholine add_stab Add NaBH(OAc)3 (Portion-wise) add_morpholine->add_stab monitor Monitor by TLC/LC-MS add_stab->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with DCM/EtOAc quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify end End purify->end

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 1H-Pyrazol-4-yl Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazol-4-yl morpholine motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., JAK, CDK, and Aurora kinase inhibitors). However, the synthesis of these derivatives via Suzuki-Miyaura coupling presents distinct challenges: the acidity of the pyrazole N-H bond (


), the propensity for protodeboronation of heterocyclic boronates, and catalyst poisoning by nitrogen coordination.

This guide provides an optimized, field-proven workflow for coupling 1H-pyrazol-4-yl boronates with morpholine-substituted aryl halides (and vice versa). We move beyond standard conditions to utilize bulky, electron-rich phosphine ligands and specific base/solvent architectures that suppress side reactions.

Critical Mechanistic Challenges

The "Free NH" Problem

Unprotected 1H-pyrazoles possess a free N-H group that can deprotonate under the basic conditions required for the Suzuki reaction. The resulting pyrazolate anion is a potent ligand that can displace phosphines from the Palladium (Pd) center, forming stable, inactive Pd-nitrogen complexes. This "catalyst poisoning" halts the catalytic cycle.

Protodeboronation

Heteroaryl boronic acids, particularly 2- and 4-substituted isomers, are prone to hydrolytic C-B bond cleavage (protodeboronation). This is accelerated by:

  • High pH (hydroxide attack on boron).

  • High temperatures.

  • Presence of water (essential for transmetallation but detrimental to stability).

Boroxine Formation

Commercially available "1H-pyrazole-4-boronic acid" often exists as a dehydrated trimeric boroxine. While this does not strictly prevent reaction, it alters the stoichiometry of water required to generate the active boronate species.

Reaction Engineering & Optimization

Catalyst Selection Strategy

Standard catalysts like


 are insufficient for this scaffold due to poor oxidative addition into electron-rich aryl chlorides and susceptibility to poisoning.
  • Recommendation: Use XPhos Pd G2 or Pd(P(t-Bu)3)2 .

  • Rationale: These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a steric environment that prevents the pyrazole nitrogen from coordinating to the Pd center.

Base and Solvent Architecture[1]
  • Base:

    
     (Tribasic Potassium Phosphate) . Unlike carbonates, phosphate provides a "buffered" basicity that facilitates transmetallation without rapidly degrading the boronic ester.
    
  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol . The biphasic nature of Dioxane/Water allows the inorganic byproducts to sequester, while n-Butanol is excellent for solubilizing polar zwitterionic intermediates.

Experimental Protocols

Protocol A: Coupling of Protected Pyrazoles (High Robustness)

Use this method for scale-up or when the "unprotected" route fails.

Substrates: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole + 4-(morpholin-4-yl)phenyl bromide.

  • Preparation: In a reaction vial, combine the aryl halide (1.0 equiv, 1.0 mmol) and the protected pyrazole boronate (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add XPhos Pd G2 (2.0 mol%).

  • Base Addition: Add

    
     (2.0 M aq. solution, 3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane (5 mL/mmol).

  • Degassing: Sparge with Argon for 5 minutes (do not just flush the headspace).

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. The THP group can be removed subsequently using HCl/MeOH (Room Temp, 2h).

Protocol B: Direct Coupling of Unprotected Pyrazoles (Advanced)

Use this method to avoid protection/deprotection steps. Requires strict oxygen exclusion.

Substrates: 1H-pyrazole-4-boronic acid pinacol ester + 4-(morpholin-4-yl)aryl chloride.

  • Charge: Add aryl chloride (1.0 equiv), pyrazole boronate (1.5 equiv), and anhydrous finely ground

    
     (3.0 equiv) to a reaction tube.
    
  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%) OR XPhos Pd G2 (2 mol%).

  • Solvent: Add n-Butanol or DMA/Water (10:1) .

  • Inerting: Perform 3 cycles of Vacuum/Argon backfill.[1]

  • Reaction: Heat to 100°C for 12 hours.

    • Note: Higher temperature is required to overcome the energy barrier caused by N-coordination.

  • Monitoring: Check LCMS for the target mass. If protodeboronation (pyrazole formation) is observed, lower temp to 80°C and increase catalyst loading.

Data & Performance Comparison

The following table summarizes the expected performance of different catalytic systems for the coupling of 4-bromo-1H-pyrazole with 4-morpholinophenylboronic acid.

Catalyst SystemLigand ClassYield (Unprotected)Yield (THP-Protected)Comments
Pd(PPh3)4 Aryl Phosphine< 20%65%Prone to poisoning; high homocoupling.
Pd(dppf)Cl2 Bidentate45-60%85%Robust, but slow with aryl chlorides.
XPhos Pd G2 Dialkylbiaryl85-95% >98% Best for sterics and preventing N-binding.
Pd(PtBu3)2 Tri-alkyl80-90%95%Excellent, but highly air-sensitive.

Visualizing the Workflow

Diagram 1: Mechanistic Interference & Solution

This diagram illustrates how the unprotected pyrazole interferes with the cycle and how bulky ligands (XPhos) mitigate this.

SuzukiMechanism cluster_legend Key Interaction Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison + Free Pyrazole NH TransMet Transmetallation (Base + Boronate) OxAdd->TransMet + Boronate/Base (Bulky Ligand prevents Poisoning) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration note Bulky ligands (XPhos) sterically block the 'Poisoning' pathway.

Caption: The catalytic cycle showing the competitive inhibition by the pyrazole nitrogen (Red) and the productive pathway facilitated by bulky ligands.

Diagram 2: Method Selection Decision Tree

A logic flow for selecting the correct protocol based on substrate availability.

DecisionTree Start Start: Pyrazole Coupling IsProtected Is Pyrazole N-Protected? (THP, SEM, Boc) Start->IsProtected Protected Use Protocol A (Standard) IsProtected->Protected Yes Unprotected Can you protect it? IsProtected->Unprotected No CatA Catalyst: XPhos Pd G2 Base: aq. K3PO4 Temp: 80°C Protected->CatA ProtectIt Protect (THP/SEM) then Protocol A Unprotected->ProtectIt Yes (Recommended) Direct Use Protocol B (Direct/Unprotected) Unprotected->Direct No (Time Critical) CatB Catalyst: Pd(PtBu3)2 or XPhos Base: Anhydrous K3PO4 Solvent: n-Butanol Direct->CatB

Caption: Decision matrix for selecting the optimal coupling protocol based on pyrazole protection status.

Troubleshooting & Quality Control

  • Low Conversion? Check for oxygen leaks. The active Pd(0) species with electron-rich ligands are highly air-sensitive. Ensure the solution turns from dark red/brown to black (precipitated Pd) only at the end of the reaction, not the beginning.

  • Dehalogenation? If the aryl halide is reducing to the aryl hydride, the reaction is "starved" of boronate. Add the boronate in portions or increase equivalents (to 1.5 - 2.0 eq).

  • Purification: 1H-pyrazol-4-yl morpholines are amphoteric.

    • Acidic Workup: Not recommended (morpholine protonates, stays in water).

    • Flash Column: Use DCM:MeOH:NH4OH (90:10:1) to elute the polar free base.

References

  • Mullens, P. R. (2009). "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters, 50(49), 6783-6786. Link

  • Billingsley, K. L., & Buchwald, S. W. (2007). "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. W. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 12877-12885. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Advanced Fragment-Based Drug Design (FBDD) Utilizing Pyrazole-Morpholine Scaffolds: A Comprehensive Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing high ligand affinity with optimal physicochemical properties during early-stage drug discovery. Fragment-Based Drug Design (FBDD) has revolutionized this paradigm by prioritizing high-quality, low-molecular-weight starting points. Among the most successful chemotypes in kinase inhibitor discovery is the pyrazole-morpholine scaffold .

This application note provides an in-depth, self-validating technical guide to utilizing pyrazole-morpholine fragments. By detailing the mechanistic rationale, biophysical screening protocols, and structure-guided evolution strategies, this document serves as a definitive blueprint for researchers targeting complex protein kinases.

Mechanistic Rationale: The Pyrazole-Morpholine Pharmacophore

The success of a fragment hit depends entirely on its ligand efficiency (LE) and its vectors for synthetic elaboration. The pyrazole-morpholine hybrid is a privileged scaffold because it perfectly partitions the thermodynamic and physicochemical requirements of kinase binding.

  • The Pyrazole Anchor (Thermodynamic Driver): The unsubstituted or mono-substituted pyrazole ring acts as a highly efficient hydrogen bond donor/acceptor pair. In the context of the ATP-binding site, the pyrazole nitrogen atoms form critical, high-affinity bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region. This interaction is a hallmark of many FDA-approved kinase inhibitors, as detailed in[1].

  • The Morpholine Vector (Physicochemical Modulator): While morpholine has a basic pKa of ~8.3, conjugating it to an aromatic system (like pyrazole or an intermediate phenyl ring) lowers its pKa to ~5–6, rendering it neutral at physiological pH. It provides exceptional aqueous solubility and typically projects outward toward the solvent-exposed channel of the kinase. This makes it an ideal "directing group" that allows medicinal chemists to grow the fragment without disrupting the core hinge-binding thermodynamics, a strategy frequently validated in [2].

Strategic Workflow for Fragment Evolution

FBDD requires a rigorous, orthogonal approach to prevent false positives. The workflow below illustrates the critical path from screening a "Rule of 3" (Ro3) compliant library to generating a sub-nanomolar lead compound.

FBDD_Workflow Lib Fragment Library (Rule of 3 Compliant) SPR Primary Screening (SPR / Thermal Shift) Lib->SPR NMR Orthogonal Validation (Ligand-Observed NMR) SPR->NMR Hit Triage Xray Structural Biology (X-Ray Crystallography) NMR->Xray Validated Hits Evol Fragment Evolution (Growing / Merging) Xray->Evol 3D Binding Mode Evol->Xray Iterative Design Lead Lead Optimization (In Vivo & ADMET) Evol->Lead Improved Affinity

FBDD workflow from primary biophysical screening to iterative lead optimization.

Field-Proven Biophysical Protocols

To ensure data integrity, every protocol must be a self-validating system. Below are the optimized methodologies for screening and validating pyrazole-morpholine fragments.

Protocol 1: High-Density Surface Plasmon Resonance (SPR) Screening

Causality Focus: Why do we utilize covalent amine coupling rather than affinity capture (e.g., Ni-NTA His-tag capture)? Fragment screening requires high analyte concentrations (up to 1 mM). Affinity-captured proteins slowly dissociate from the surface over time, causing baseline drift that masks the rapid, low-response signals of fragments. Covalent coupling ensures a rigid, immutable baseline.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the target kinase domain in 10 mM Sodium Acetate (pH 4.5). Expert Calculation: To achieve a theoretical

    
     of 15 RU for a 150 Da fragment binding to a 35 kDa kinase, the required immobilization level is calculated as: 
    
    
    
    RU. Inject the protein until ~3500 RU is reached.
  • Quenching: Inject 1 M Ethanolamine (pH 8.5) for 7 minutes to block unreacted NHS esters.

  • Self-Validation Checkpoint (DMSO Calibration): Prepare a 7-point DMSO calibration curve (4.5% to 5.5% DMSO in assay buffer). This corrects for bulk refractive index shifts caused by solvent mismatch, which is the #1 cause of false positives in fragment SPR.

  • Fragment Injection: Inject the pyrazole-morpholine fragment at a single concentration (e.g., 500 µM) at a high flow rate (30 µL/min) to minimize mass transport limitations. Set contact time to 30 seconds and dissociation to 30 seconds.

  • Data Analysis: Fit the steady-state binding levels (

    
    ) against concentration to determine the 
    
    
    
    .
Protocol 2: X-Ray Crystallography for Structural Validation

Causality Focus: Why prioritize co-crystallization over apo-crystal soaking? The morpholine ring is highly flexible and solvent-directed. When binding, it often forces the kinase's activation loop or P-loop to adopt an induced-fit conformation. Soaking fragments into pre-formed, rigid apo-crystals frequently yields false negatives due to crystal lattice constraints preventing this conformational shift.

Step-by-Step Methodology:

  • Complex Formation: Incubate the purified kinase domain (10–12 mg/mL) with a 5-fold molar excess of the pyrazole-morpholine fragment. Incubate for 2 hours on ice to ensure thermodynamic equilibrium.

  • Crystallization Setup: Utilize a liquid handling robot to set up sitting-drop vapor diffusion plates. Mix 200 nL of the protein-ligand complex with 200 nL of reservoir solution (e.g., 20% PEG 3350, 0.2 M MgCl₂, 0.1 M HEPES pH 7.5).

  • Incubation & Harvesting: Seal and incubate at 20°C. Once crystals form (typically 3–14 days), harvest and briefly soak in a cryoprotectant (reservoir solution + 20% v/v glycerol) before flash-freezing in liquid nitrogen.

  • Self-Validation Checkpoint (Omit Maps): After data collection and Molecular Replacement (MR), generate an

    
     omit map before modeling the ligand. This prevents model bias and unambiguously confirms the orientation of the pyrazole hinge-binder and the morpholine solvent-vector.
    

Quantitative Fragment Evolution Metrics

During the "growing" phase, we track two critical metrics to ensure we are gaining affinity through specific interactions rather than just adding greasy molecular weight:

  • Ligand Efficiency (LE): Measures binding energy per heavy atom (HA). Target: > 0.30 kcal/mol/HA.

  • Lipophilic Ligand Efficiency (LLE): Measures affinity relative to lipophilicity (

    
    ). Target: > 5.0 for clinical candidates.
    

The table below summarizes a typical, mathematically sound evolution trajectory for a pyrazole-morpholine hit progressing into a lead compound, reflecting data trends seen in[3].

Evolution StageCore ModificationsMW (Da)Heavy AtomsAffinity (

)
LE (kcal/mol/HA)LLE
Fragment Hit Unsubstituted Pyrazole-Morpholine1531185.0 µM0.503.57
Optimized Hit Addition of fluorophenyl ring247182.1 µM0.433.87
Lead Compound Linkage to pyrimidine core3252445 nM0.414.84
Clinical Candidate Solvent-channel solubilizing group409301.2 nM0.406.12

Case Application: Targeting the JAK/STAT Pathway

The pyrazole-morpholine scaffold has shown exceptional utility in targeting Janus Kinases (JAK1/2/3), which are critical drivers in myeloproliferative neoplasms and autoimmune diseases. As highlighted in the[4], the pyrazole moiety perfectly anchors into the narrow ATP-binding cleft of JAK2 (forming H-bonds with Leu932), while the morpholine ring extends toward the solvent interface, improving the pharmacokinetic profile.

JAK_STAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK Kinase (Target for Pyrazole-Morpholine) Receptor->JAK Activation STAT STAT Monomers JAK->STAT Phosphorylation Inhibitor Fragment-Derived Inhibitor Inhibitor->JAK ATP-competitive Inhibition STAT_dimer Phosphorylated STAT Dimer STAT->STAT_dimer Dimerization Nucleus Gene Transcription STAT_dimer->Nucleus

JAK/STAT signaling pathway highlighting the ATP-competitive inhibition point.

By utilizing FBDD principles, researchers can leverage the pyrazole-morpholine starting point to selectively target the JAK2 hinge region, iteratively growing the molecule into the specificity pockets to achieve selectivity over other kinase families.

References

  • Nitulescu, G. M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules, 2023.[Link]

  • El-Gamal, M. I., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, 2022.[Link]

  • Sanachai, K., et al. "Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds." ACS Omega, 2022.[Link]

  • Hall, R. J., et al. "The Fragment Network: A Chemistry Recommendation Engine Built Using a Graph Database." Journal of Chemical Information and Modeling, 2017.[Link]

Sources

Application Note: Strategic Functionalization of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic functionalization of the 3-Methyl-2-(1H-pyrazol-4-yl)morpholine scaffold, a privileged core in kinase inhibitor discovery (e.g., PI3K, mTOR, JAK).[1]

Introduction: The "Privileged" Kinase Scaffold

The 3-Methyl-2-(1H-pyrazol-4-yl)morpholine core represents a high-value scaffold in modern medicinal chemistry.[1] Its value stems from two structural features:

  • The Morpholine Ring: A solubility-enhancing, non-aromatic heterocycle that often occupies the solvent-exposed region of the ATP-binding pocket.[1] The 3-methyl substituent introduces chirality, restricting conformational flexibility and potentially improving selectivity by clashing with non-conserved residues in the target protein.

  • The Pyrazole Moiety: A classic "hinge-binder."[1] The pyrazole nitrogen (N1/N2) often forms critical hydrogen bonds with the hinge region of kinases (e.g., the backbone amide of the gatekeeper residue).

The Challenge: Successful Structure-Activity Relationship (SAR) studies require the ability to independently modify the morpholine nitrogen (N4) and the pyrazole nitrogen (N1') to probe electronic and steric requirements of the binding pocket. This guide provides the chemoselective protocols to achieve this.

Chemical Logic: The "Selectivity Switch"

The successful functionalization of this scaffold relies on exploiting the drastic difference in pKa and nucleophilicity between the two nitrogen centers.

FeatureMorpholine Nitrogen (N4)Pyrazole Nitrogen (N1')
Type Aliphatic Secondary AmineAromatic Azole
pKa (Conjugate Acid) ~8.5 - 9.5 (Basic)~2.5 (Weakly Basic)
pKa (N-H Acidity) > 35 (Non-acidic)~14.0 (Acidic)
Nucleophilicity High (Neutral form)Low (Neutral); High (Anionic)
Reactivity Mode Reacts with electrophiles under mild basic/neutral conditions.[1]Reacts with electrophiles only after deprotonation (strong base) or catalysis.[1]
The Functionalization Strategy (DOT Diagram)

The following decision tree illustrates the workflow for selective functionalization.

FunctionalizationStrategy Start Scaffold: 3-Methyl-2-(1H-pyrazol-4-yl)morpholine Decision Target Modification? Start->Decision RouteA Route A: Morpholine N-Functionalization (Amides, Ureas) Decision->RouteA Solvent Front SAR RouteB Route B: Pyrazole N-Functionalization (Alkyls, Aryls) Decision->RouteB Hinge/Pocket SAR StepA1 Direct Reaction (Mild Base: TEA/DIPEA) RouteA->StepA1 StepB1 Protection Required (Boc-protection of Morpholine) RouteB->StepB1 StepB2 Strong Base Alkylation (NaH/Cs2CO3 + R-X) StepB1->StepB2 StepB3 Deprotection (TFA/DCM) StepB2->StepB3

Figure 1: Chemoselective workflow. Route A exploits the natural nucleophilicity of the morpholine. Route B requires protecting the morpholine to prevent quaternary ammonium salt formation, then exploiting the acidity of the pyrazole.

Detailed Experimental Protocols

Protocol A: Morpholine-Selective Functionalization (Amide/Urea Formation)

Objective: Introduce diversity at the solvent-exposed region (Morpholine N4) while leaving the Pyrazole NH free for H-bonding.[1] Mechanism: The aliphatic morpholine amine is significantly more nucleophilic than the aromatic pyrazole NH. Under mild conditions, electrophiles react exclusively at N4.[1]

Materials:

  • Scaffold: 3-Methyl-2-(1H-pyrazol-4-yl)morpholine (HCl salt or free base).[1]

  • Electrophile: Acid Chloride (R-COCl), Isocyanate (R-NCO), or Carboxylic Acid (with coupling agent HATU).[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Solvent: Dichloromethane (DCM) or DMF.[2]

Step-by-Step Procedure:

  • Preparation: Dissolve the scaffold (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). If starting with the HCl salt, ensure full dissolution.

  • Electrophile Addition:

    • For Acid Chlorides/Isocyanates: Cool to 0°C. Add the electrophile (1.1 equiv) dropwise.

    • For Amide Coupling: Pre-activate the carboxylic acid (1.1 equiv) with HATU (1.2 equiv) and DIPEA in DMF for 15 mins, then add the scaffold.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: The pyrazole NH should remain unreacted due to its low nucleophilicity in these conditions [1].

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Data Validation:

  • 1H NMR: Look for the shift of the morpholine protons adjacent to N4. The pyrazole N-H signal (broad singlet >12 ppm) should remain visible (in DMSO-d6).[1]

Protocol B: Pyrazole-Selective Functionalization (N-Alkylation)

Objective: Modify the hinge-binding region or access a hydrophobic pocket.[1] Mechanism: Direct alkylation of the scaffold with alkyl halides is risky because the morpholine N4 can quaternize. Protection is mandatory.

Step-by-Step Procedure:

Step 1: N-Boc Protection of Morpholine[1]
  • Dissolve scaffold (1.0 equiv) in DCM.[1]

  • Add TEA (2.0 equiv) and Boc-anhydride (Boc2O, 1.1 equiv).[1]

  • Stir at RT for 2 hours. The morpholine N4 reacts exclusively.

  • Isolate the N-Boc-protected intermediate .[1]

Step 2: Pyrazole Alkylation[3]
  • Deprotonation: Dissolve N-Boc intermediate in anhydrous DMF or THF. Cool to 0°C.[1]

  • Base: Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or Cesium Carbonate (Cs2CO3, 2.0 equiv).

    • Note: NaH is faster; Cs2CO3 is milder and often gives better regioselectivity ratios.

  • Alkylation: Stir for 15 mins (gas evolution stops). Add Alkyl Halide (R-X, 1.2 equiv).[1]

  • Reaction: Warm to RT and stir (1–12 hours).

    • Regioselectivity Note: Since the pyrazole is attached at C4, N1 and N2 are tautomerically equivalent unless the chiral 3-methyl-morpholine group induces steric bias.[1] Expect a mixture of isomers if R-X is bulky. These are usually separable by chromatography.[1]

Step 3: Global Deprotection[1]
  • Treat the alkylated intermediate with TFA/DCM (1:4 ratio) for 1 hour to remove the Boc group.

  • Concentrate and convert to HCl salt (using HCl/Ether) for biological testing.

SAR Data Interpretation & Library Design

When designing a library, organize your compounds based on the physicochemical property shifts.

Table 1: Impact of Functional Groups on SAR Properties

Modification SiteR-Group ClassEffect on cLogPEffect on tPSABiological Hypothesis
Morpholine N4 Methyl/Ethyl+0.5No ChangeBasic amine capped; improves permeability but loses solubility.
Morpholine N4 Acetyl (Amide)-0.2+20 ŲRemoves basic center; reduces hERG risk; H-bond acceptor.
Morpholine N4 Urea (R-NH-CO-)+0.1+40 ŲRigidifies linker; adds H-bond donor/acceptor pair (Solvent Front).
Pyrazole N1' Methyl+0.4-12 ŲRemoves H-bond donor (Hinge); usually kills activity unless target accepts hydrophobic interaction.[1]
Pyrazole N1' Phenyl/Aryl+2.0-12 ŲPi-stacking potential; significant increase in lipophilicity.
Troubleshooting Common Issues
  • Issue: Over-alkylation (Quaternization).[1]

    • Cause: Skipped the Boc-protection step in Protocol B.[1]

    • Solution: Always protect the basic morpholine amine before using strong bases/alkyl halides.

  • Issue: Regioisomers on Pyrazole.

    • Diagnosis: Two spots on TLC or split peaks in LCMS.[1]

    • Resolution: Use Cs2CO3 in DMF (thermodynamic control) rather than NaH (kinetic control) to favor the sterically less hindered isomer [2].

References

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018). Explains the reactivity order: Secondary Amines > Primary Amines >> Aromatic/Heterocyclic Amines.

  • Reactivity of Pyrazoles. ResearchGate/MDPI. (2024).[1] detailed review of pyrazole tautomerism, acidity (pKa ~14), and alkylation strategies using phase transfer or strong bases. [1]

  • Kinase Inhibitor Scaffolds. NIH/PubMed. (2025).[1] Reviews pyrazole-morpholine hybrids in EGFR/VEGFR inhibition and the importance of the H-bond donor/acceptor motif.[1]

  • Functionalization of 1H-Pyrazoles. RSC Publishing. (2021).[1] Discusses selective functionalization strategies including protection groups (SEM/Boc) for pyrazoles.

Sources

Application Note: Preparation and Validation of Pyrazole-Morpholine Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

The strategic fusion of heterocycles is a cornerstone of modern drug discovery. The morpholine moiety is widely recognized for its 1[1], primarily acting to enhance aqueous solubility and oral bioavailability. When conjugated with the rigid, hydrogen-bonding pyrazole scaffold, the resulting pyrazole-morpholine hybrids exhibit profound bioactivity.

These intermediates are critical in the synthesis of2[2], where the morpholine oxygen acts as a crucial hydrogen bond acceptor in the enzyme's active site. Furthermore, these fused structures are actively utilized in the development of highly selective 3[3] for the treatment of rare bone diseases and pediatric gliomas.

Mechanistic Pathway Visualization

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PG Prostaglandins (PGE2) COX2->PG Catalyzes INFL Inflammatory Response PG->INFL Triggers DRUG Pyrazole-Morpholine Intermediate DRUG->COX2 Competitive Inhibition

Fig 1. Mechanism of action: Pyrazole-morpholine derivatives as targeted COX-2 enzyme inhibitors.

Synthetic Strategy & Causality

The most robust and scalable method for preparing these intermediates involves a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by a cyclocondensation reaction.

  • Chalcone Formation : 4-morpholinoacetophenone is reacted with an aryl aldehyde. We utilize a strong base (NaOH) at low initial temperatures (0–5 °C) to deprotonate the acetophenone while suppressing the competing Cannizzaro reaction of the aldehyde. This thermodynamically driven step yields a 4[4].

  • Pyrazole Core Assembly : The chalcone is treated with hydrazine hydrate. Hydrazine acts as a potent bis-nucleophile, attacking the α,β-unsaturated carbonyl to form a hydrazone, which immediately undergoes intramolecular cyclization. Ethanol is selected as the solvent because it selectively solubilizes the starting materials but allows the highly crystalline 5[6].

Experimental Workflow

Workflow Step1 4-Morpholinoacetophenone + Aryl Aldehyde Cond Claisen-Schmidt Condensation (NaOH / EtOH, 0-5°C to RT) Step1->Cond Chalcone Chalcone Intermediate (Precipitate & Filter) Cond->Chalcone Cyclo Cyclocondensation (NH2NH2·H2O, NaOH, RT, 8h) Chalcone->Cyclo Pyrazole Pyrazole-Morpholine Crude Product Cyclo->Pyrazole Purif Recrystallization & QC (NMR, LC-MS, TLC) Pyrazole->Purif

Fig 2. Two-step synthetic workflow for the preparation of pyrazole-morpholine intermediates.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(4-Morpholinophenyl)-3-aryl-prop-2-en-1-one (Chalcone)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-morpholinoacetophenone (10 mmol) and the selected aryl aldehyde (10 mmol) in 30 mL of absolute ethanol.

  • Cool the mixture to 0–5 °C using an ice bath.

  • Slowly add 10 mL of a 20% aqueous NaOH solution dropwise over 15 minutes under vigorous magnetic stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 6–8 hours.

  • Pour the mixture into 100 mL of crushed ice-water. The crude chalcone will precipitate as a brightly colored solid. Filter under vacuum, wash with cold distilled water until the filtrate is pH neutral, and dry in vacuo.

Self-Validating Quality Control:

  • Visual Cue: The solution transitions from clear to a thick, bright yellow/orange suspension as the highly conjugated chalcone precipitates.

  • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3 v/v). The product spot will be highly UV-active (dark under 254 nm) and visibly yellow under ambient light.

  • IR Spectroscopy: Confirm the disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of the α,β-unsaturated ketone stretch at ~1650 cm⁻¹.

Protocol B: Cyclocondensation to 3-(4-Morpholinophenyl)-5-aryl-1H-pyrazole

Procedure:

  • Suspend the chalcone intermediate (5 mmol) in 20 mL of absolute ethanol.

  • Add hydrazine hydrate (15 mmol, 3.0 eq) followed by a catalytic amount of 10% NaOH (1 mL). Caution: Hydrazine hydrate is highly toxic; perform this step in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Quench the reaction by pouring it into 50 mL of ice water.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol/water mixture (9:1) to yield the pure1[1].

Self-Validating Quality Control:

  • Visual Cue: The deep yellow chalcone suspension will gradually clarify into a paler homogeneous solution before the white/off-white pyrazole product begins to crash out.

  • TLC Monitoring: The pyrazole product will have a lower Rf value than the chalcone due to the polar N-H bond. It will appear bright blue/purple under 254 nm UV light.

Quantitative Data & Optimization

To establish the most efficient parameters for Protocol B, various conditions were evaluated. The addition of a catalytic base at room temperature proved superior to standard thermal refluxing, which often led to degradation.

Table 1: Optimization of Cyclocondensation Reaction Conditions

EntrySolventBase CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC, %)Mechanistic Observation
1EthanolNone78 (Reflux)124585Incomplete cyclization; hydrazone intermediate persists.
2 Ethanol NaOH (10 mol%) 25 (RT) 8 85 96 Optimal conditions; base accelerates nucleophilic attack.
3MethanolNaOH (10 mol%)65 (Reflux)48090Faster reaction but increased thermal degradation products.
4Acetic AcidNone118 (Reflux)68898High yield, but yields N-acetyl pyrazole (requires deprotection).

Quality Control & Analytical Validation

Proper structural elucidation is mandatory before advancing these intermediates into biological assays or further coupling steps. Expected spectral signatures include:

  • ¹H-NMR (CDCl₃ or DMSO-d₆):

    • Morpholine Ring: Look for two distinct triplets integrating for 4 protons each. The nitrogen-adjacent protons (-N-CH₂-) typically appear at ~3.25–3.35 ppm , while the oxygen-adjacent protons (-O-CH₂-) appear further downfield at ~3.80–3.86 ppm [4].

    • Pyrazole Core: The definitive marker for successful cyclization is a characteristic sharp singlet integrating for 1 proton at ~8.30–8.55 ppm , corresponding to the isolated C4-H of the pyrazole ring[4].

  • Mass Spectrometry (LC-MS): The mass spectrum should display a clear [M+H]⁺ peak corresponding to the exact mass of the target compound, confirming the loss of water during the cyclocondensation phase.

References

1.[4] Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. 4 2.[2] Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega. 2 3.[1] Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Asian Journal of Chemistry.1 4.[6] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC (National Institutes of Health). 6 5.[3] Recent Advances in ALK2 Inhibitors. PMC (National Institutes of Health). 3

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Methyl-2-(1H-pyrazol-4-yl)morpholine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex physicochemical challenges associated with nitrogen-rich heterocyclic active pharmaceutical ingredients (APIs).

The 3-Methyl-2-(1H-pyrazol-4-yl)morpholine scaffold presents a unique solubility challenge. It contains a basic morpholine nitrogen (pKa ~8.3) and an amphoteric pyrazole ring (pKa ~2.5 for protonation, ~14 for deprotonation). While salt formation is the standard industry approach to enhance dissolution, researchers often encounter downstream issues such as low intrinsic salt solubility, polymorphic conversion, or disproportionation in physiological media.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to overcome these specific hurdles.

Logical Overview: Salt Solubility Troubleshooting Workflow

SaltOptimization A 3-Methyl-2-(1H-pyrazol-4-yl)morpholine Free Base B Counterion Screening (Target ΔpKa > 3) A->B Acid Addition C Crystallization & Isolation B->C Solvent Evaporation D Thermodynamic Solubility Testing (HPLC/UV) C->D Equilibrium Slurry E Solubility < Target (Crystal Lattice too strong) D->E Fail F Solubility > Target (Proceed to Development) D->F Pass E->B Alternative Salt G Formulation Strategies (ASDs, Hydrotropes) E->G Rescue Pathway

Workflow for optimizing the solubility of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine salts.

Section 1: Counterion Selection & Salt Screening

Q: Why is my current hydrochloride (HCl) salt of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine exhibiting unexpectedly poor aqueous solubility? A: This is a classic manifestation of the "common ion effect" compounded by high crystal lattice energy. While HCl is the default counterion in early-stage pharmaceutical development, the chloride ion is highly abundant in gastric fluids and standard biological buffers. When your morpholine-pyrazole HCl salt is introduced to a chloride-rich medium, Le Chatelier's principle dictates a shift in equilibrium that severely suppresses dissolution.

Furthermore, the pyrazole ring acts as both a hydrogen bond donor and acceptor. With small counterions like chloride, the molecules can form a highly stable, tightly packed crystal lattice. The energetic cost of breaking this lattice exceeds the thermodynamic payoff of aqueous solvation. To resolve this, you must screen for counterions that disrupt this planar packing and offer higher hydration energy 1.

Q: How do I rationally select a better counterion for this specific morpholine-pyrazole scaffold? A: Counterion selection must be grounded in the pKa difference (ΔpKa) between the basic morpholine nitrogen and the conjugate acid. For robust, stable salt formation, aim for a ΔpKa ≥ 3. Since the morpholine nitrogen has a pKa of ~8.3, you should target acids with a pKa < 5.3.

Additionally, consider the structural impact of the counterion. Bulky sulfonic acids (e.g., methanesulfonic acid) often yield highly soluble salts because the steric hindrance of the sulfonate group disrupts the π-π stacking of the pyrazole rings. Conversely, pairing morpholine with long-chain fatty acids (like oleic acid) creates amphiphilic salts that exhibit surfactant-like properties, which may form emulsions rather than true aqueous solutions 2.

Table 1: Physicochemical Properties of Recommended Counterions for Morpholine Derivatives

CounterionAcid pKaImpact on Crystal LatticeExpected Aqueous SolubilityCommon Ion Effect Risk
Hydrochloride -6.1High (tight planar packing)Low to ModerateHigh (in gastric/saline media)
Mesylate -1.9Low (bulky, disrupts packing)HighLow
Maleate 1.9, 6.2Moderate (H-bonding network)Moderate to HighLow
Citrate 3.1, 4.8, 6.4Moderate (highly solvated)HighLow
Oleate ~9.9High (amphiphilic/micellar)Low (forms emulsions)Low
Section 2: Solid-State Optimization & Polymorphism

Q: My newly synthesized salt dissolves rapidly in water, but after 2 hours, a precipitate forms. What is the mechanism behind this, and how can I prevent it? A: You are observing either disproportionation or the precipitation of a metastable polymorph.

  • Disproportionation: If the solution pH rises above the pKa of the morpholine group (pH > 8.3) due to the buffering capacity of the solvent, the salt converts back into the poorly soluble free base.

  • Metastable Polymorph: The initial rapid dissolution indicates you likely isolated a metastable polymorph or an amorphous phase during synthesis. As it dissolves, the solution becomes supersaturated relative to the most thermodynamically stable crystalline form. This stable form then nucleates and precipitates out of solution—a phenomenon known as "spring and parachute" dissolution.

To prevent this, you must conduct a rigorous polymorph screen to identify the most thermodynamically stable form before finalizing your solubility data 3.

Protocol: Step-by-Step Polymorph Screening of Morpholine Salts

Causality Focus: This protocol uses temperature cycling to kinetically drive the system toward the lowest energy (most stable) crystalline state, preventing unexpected precipitation during later stages of development.

  • Solvent Matrix Selection: Select 10-15 solvents covering a diverse range of polarities and hydrogen-bonding capabilities (e.g., water, methanol, acetone, ethyl acetate, heptane).

  • Slurry Generation: Add an excess of the 3-Methyl-2-(1H-pyrazol-4-yl)morpholine salt to 1 mL of each solvent in sealed HPLC vials to create a thick suspension.

  • Temperature Cycling: Subject the vials to continuous temperature cycling (e.g., 5°C to 40°C) every 4 hours for 72 hours using a thermomixer. Why? Heating increases solubility (dissolving metastable forms), and cooling forces precipitation. Repeated cycling acts as an evolutionary pressure, ensuring only the most thermodynamically stable lattice survives.

  • Isolation: Centrifuge the suspensions at 10,000 rpm for 5 minutes and decant the supernatant. Dry the solid pellets under vacuum at room temperature to prevent thermally induced phase changes.

  • Self-Validation (Characterization): Analyze the resulting solids using X-ray Powder Diffraction (XRPD) to index the crystal patterns and Differential Scanning Calorimetry (DSC) to confirm phase purity and identify any solvates/hydrates.

Disproportionation A Solid Salt (Metastable Form) B Rapid Dissolution (Supersaturation) A->B Aqueous Media Added C pH Shift > pKa (Microenvironment) B->C Buffer Effect E Precipitation (Thermodynamic Sink) B->E Polymorph Conversion D Free Base Nucleation C->D Deprotonation D->E Crystal Growth

Mechanism of salt disproportionation and metastable polymorph precipitation.

Section 3: Formulation & Solubilization Strategies

Q: If changing the salt form or polymorph is not an option due to late-stage regulatory constraints, how can I improve the solubility of the existing salt in aqueous media? A: When chemical modification is locked, you must utilize physical formulation approaches. Two highly effective strategies for pyrazole-containing APIs are the use of hydrotropes and the generation of Amorphous Solid Dispersions (ASDs).

  • Hydrotropes: Compounds like sodium p-toluenesulfonate (NaPTS) can dramatically increase the aqueous solubility of poorly soluble pyrazole derivatives. The hydrotrope disrupts the hydrogen-bonding network of water, decreasing electrostatic attraction and allowing the hydrophobic portions of the morpholine-pyrazole scaffold to be solvated without forming micelles 4.

  • Amorphous Solid Dispersions (ASDs): By dispersing the API in a polymer matrix (e.g., Polyvinyl alcohol - PVA) via hot-melt extrusion, you destroy the crystal lattice entirely, locking the drug in its highly soluble amorphous state. This approach has been shown to increase the dissolution rate of poorly soluble APIs by over 120-fold compared to the untreated crystalline substance 5.

Protocol: Step-by-Step Generation of ASDs via Hot-Melt Extrusion

Causality Focus: This protocol relies on thermal energy and shear force to dissolve the crystalline salt into a polymer melt, preventing recrystallization upon cooling.

  • Blend Preparation: Geometrically mix the crystalline 3-Methyl-2-(1H-pyrazol-4-yl)morpholine salt with a pharmaceutical-grade polymer (e.g., PVA) at a 20:80 to 30:70 (w/w) API-to-polymer ratio to ensure the polymer can adequately stabilize the amorphous API.

  • Extrusion: Feed the physical blend into a twin-screw hot-melt extruder. Set the barrel temperature profile to slightly above the glass transition temperature (Tg) of the polymer and the melting point of the API salt. Critical Step: Ensure the residence time is sufficient for complete amorphization but short enough to prevent thermal degradation of the pyrazole ring.

  • Cooling and Milling: Extrude the molten mixture onto a chilled cooling roll to rapidly quench the system, freezing the API in its amorphous state. Mill the resulting solid extrudate into a fine powder (target particle size < 250 µm).

  • Self-Validation: Perform in-vitro dissolution testing in simulated gastric fluid (SGF) and compare the release profile against the pure crystalline API. Concurrently, use DSC to confirm the absence of a crystalline melting endotherm, definitively validating the amorphous state of the formulation.

References
  • Triclinic Labs. "Polymorph Screening, Salt Selection, and Chemical Property Improvement Services". Triclinic Labs. 6

  • BenchChem. "Morpholine Oleate: A Technical Guide to its Solubility and Characterization". BenchChem. 2

  • Improved Pharma. "Salt Screening". Improved Pharma. 3

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". MDPI. 4

  • MilliporeSigma. "Improving solubility – a close look at available approaches". MilliporeSigma. 5

Sources

Technical Support Center: 1H-Pyrazole Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Tautomerism, Regioselectivity, and Bioactivity

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Introduction: The "Chameleon" Scaffold

Welcome to the technical support hub for 1H-pyrazole morpholine derivatives .

Pyrazoles are "privileged scaffolds" in drug discovery (e.g., Ruxolitinib, Crizotinib) due to their ability to mimic the purine ring of ATP in kinase pockets. However, the introduction of a morpholine ring —often added to modulate solubility (


) or target specific solvent-exposed regions—exacerbates the inherent instability of the pyrazole core.

The core issue is Annular Tautomerism : the rapid migration of the proton between N1 and N2. This creates a "chameleon" effect where the molecule behaves differently in solution (NMR), solid state (X-ray), and protein environments (Docking).

This guide provides root-cause analysis and validated protocols to resolve these discrepancies.

Module 1: Analytical Troubleshooting (NMR & Structure)

User Issue: "My NMR spectrum shows broad signals, missing peaks, or fractional integration."

Root Cause: In solution, 1H-pyrazoles exist in dynamic equilibrium. If the rate of tautomerism (


) is comparable to the NMR timescale, signals broaden or disappear (coalescence). The bulky, basic morpholine group often participates in intramolecular hydrogen bonding or alters the 

of the pyrazole, shifting this equilibrium into the "intermediate exchange" regime.
Diagnostic Workflow

NMR_Troubleshooting Start Issue: Broad/Missing NMR Signals Solvent Step 1: Solvent Switch (CDCl3 -> DMSO-d6 or Acetone-d6) Start->Solvent Result1 Signals Sharpen? Solvent->Result1 Success1 Cause: Intermediate Exchange Solution: Report in DMSO-d6 Result1->Success1 Yes Step2 Step 2: Variable Temperature (VT) NMR (Run at -40°C or +60°C) Result1->Step2 No Result2 Signals Split (Low T) or Coalesce (High T)? Step2->Result2 Tautomer Confirmed: Tautomeric Equilibrium Result2->Tautomer Yes Regio Suspect: Mixture of Regioisomers (Permanent Isomers) Result2->Regio No Step3 Step 3: 15N-HMBC Experiment Regio->Step3 Final Assign N1 vs N2 Alkylation based on 2-bond vs 3-bond coupling Step3->Final

Figure 1: Decision tree for distinguishing dynamic tautomerism from static regioisomer mixtures.

Protocol 1: The "Gold Standard" Regioisomer Assignment ( -HMBC)

Use this when you have alkylated the pyrazole and need to determine if the alkyl group is on N1 or N2.

  • Preparation: Dissolve 20-30 mg of sample in DMSO-d6 (preferred over

    
     to prevent ion pairing effects).
    
  • Pulse Sequence: Select the gradient-selected

    
     HMBC (optimized for long-range couplings, typically 
    
    
    
    ).
  • Analysis:

    • N1-Alkylated Product: The

      
      -methylene protons will show a strong 3-bond correlation  to the pyrazole C3 and C5 carbons.[1]
      
    • N2-Alkylated Product: Look for the characteristic chemical shift of the nitrogen. N-substituted pyrazoles typically show N1 around -160 to -180 ppm (relative to nitromethane).

    • Differentiation: If you have a 3,5-disubstituted pyrazole (e.g., Morpholine at C3, Phenyl at C5), N1-alkylation places the alkyl group next to the Morpholine; N2-alkylation places it next to the Phenyl. The NOESY cross-peak between the

      
      -alkyl protons and the substituent (Morpholine protons vs. Phenyl protons) is the definitive confirmation.
      

Module 2: Synthetic Control (Regioselectivity)

User Issue: "I am getting a mixture of N1 and N2 isomers during alkylation."

Root Cause: The pyrazole anion is an ambient nucleophile. Regioselectivity is governed by the interplay of Sterics (blocking the adjacent nitrogen) and Electronics (lone pair availability). A morpholine substituent at C3 acts as a steric wall, but can also chelate metal ions, directing alkylation to the more hindered side under specific conditions.

Mechanism of Action
FactorEffect on 1H-Pyrazole Morpholine Derivatives
Steric Hindrance If Morpholine is at C3, alkylation usually favors N1 (distal nitrogen) to avoid steric clash.
Electronic Effect Morpholine is electron-donating. It increases electron density at N2, making it more nucleophilic kinetically, but steric factors usually dominate thermodynamically.
Solvent/Base NaH/THF (Kinetic): Often gives mixtures. Cs2CO3/DMF (Thermodynamic): Favors the most stable isomer (usually N1, away from bulk).
Protocol 2: Regioselective N-Alkylation

Scenario: You want to alkylate a 3-morpholino-5-phenyl-1H-pyrazole.

A. To Favor the Sterically Unhindered Isomer (N1 - Distal to Morpholine):

  • Conditions:

    
     (2.0 eq), Alkyl Halide (1.1 eq), DMF , 
    
    
    
    .
  • Why: Cesium allows for a "naked anion" effect, promoting thermodynamic equilibration. The alkyl group will settle on the nitrogen furthest from the bulky morpholine.

B. To Favor the Sterically Hindered Isomer (N2 - Proximal to Morpholine):

  • Conditions: Mitsunobu Reaction (

    
    , DIAD, Alcohol) in Toluene .
    
  • Why: The Mitsunobu mechanism proceeds via a contact ion pair. If the morpholine oxygen can coordinate with the protonated betaine intermediate, it may direct substitution to the proximal nitrogen (N2), though this is substrate-dependent and often requires screening.

Alkylation_Pathways cluster_0 Condition A: Thermodynamic Control cluster_1 Condition B: Kinetic/Chelation Control Reactant 3-Morpholino-5-Aryl-Pyrazole Base Cs2CO3 / DMF / Heat Reactant->Base Mitsunobu Mitsunobu / Non-polar Solvent Reactant->Mitsunobu Major Major Product: N1-Alkylated (Distal to Morpholine) Base->Major Minor Increased Ratio of: N2-Alkylated (Proximal to Morpholine) Mitsunobu->Minor

Figure 2: Synthetic pathways to control regioisomer ratios.

Module 3: Biological Implications (Docking & SAR)

User Issue: "My docking scores don't correlate with IC50 data."

Root Cause: Standard docking software often fixes the tautomer as the input structure (usually the lowest energy gas-phase tautomer). However, in the kinase hinge region, the protein environment often selects the higher energy tautomer to satisfy hydrogen bond donor/acceptor requirements.

  • Tautomer A (1H): N1-H (Donor), N2 (Acceptor).

  • Tautomer B (2H): N1 (Acceptor), N2-H (Donor).

Troubleshooting Guide: The "Explicit Water" Rule

When docking pyrazole-morpholine derivatives into kinases (e.g., p38, JAK, Aurora):

  • Check the Hinge: Identify the "Gatekeeper" residue and the hinge backbone interactions.

    • Example: In p38 MAPK, the pyrazole often binds to the hinge (Met109).

  • Define Protonation States:

    • Do NOT rely on auto-protonation scripts. Manually generate BOTH 1H and 2H tautomers.

    • Dock both independently.

  • Include Explicit Waters:

    • Morpholine oxygens are solvent-exposed. They often recruit a structural water molecule that bridges the ligand to the protein (e.g., to the Asp-Phe-Gly (DFG) motif).

    • Protocol: Run a short Molecular Dynamics (MD) simulation (10-50 ns) or use "WaterMap" analysis. If a water molecule persists near the morpholine oxygen, include it as a fixed part of the receptor grid during docking.

References

  • Alkylation Regiochemistry

    • Title: Regioselectivity of the N-Alkylation of 3(5)-Substituted Pyrazoles.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Defines the steric vs.
    • URL:[Link]

  • NMR Characterization

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[2]

    • Source:Magnetic Resonance in Chemistry.
    • Context: Detailed protocol for using 15N-HMBC and NOESY for isomer identific
    • URL:[Link]

  • Bioactivity & Tautomerism

    • Title: Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks.[3]

    • Source:Journal of Chemical Inform
    • Context: Demonstrates how tautomer selection impacts kinase binding and the role of w
    • URL:[Link]

  • Drug Design Application

    • Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[4]

    • Source:Journal of Medicinal Chemistry.
    • Context: Case study on BIRB-796, showing how pyrazole substitution patterns (including morpholine analogs) drive binding kinetics.
    • URL:[Link]

Sources

Optimizing enantioselectivity in 3-methyl morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantioselective Synthesis of 3-Methyl Morpholine

Subject: Optimization & Troubleshooting Guide for 3-Substituted Morpholine Scaffolds Ticket ID: T-3MM-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Chirality Challenge

3-Methyl morpholine is a privileged pharmacophore in kinase inhibitors (e.g., PI3K, mTOR). The methyl group at the C3 position introduces a critical vector for chirality, often dictating potency and metabolic stability.

The Core Problem: Users typically encounter two distinct failure modes depending on their synthetic strategy:

  • Chiral Pool Strategy (From L-Alanine): Erosion of enantiomeric excess (ee) via aziridinium intermediates or oxazolone formation during cyclization.

  • Asymmetric Catalysis (From Oxazines): Poor catalyst turnover or ligand mismatch, leading to low conversion or insufficient stereo-induction.

This guide provides a self-validating workflow to navigate these challenges.

Standard Operating Protocol (SOP): The "Golden Path"

We recommend the Chiral Pool Approach (N-Boc-L-Alaninol Route) as the baseline method due to the low cost of starting materials and high predictability, provided specific controls are in place.

Phase A: Precursor Assembly
  • Starting Material: N-Boc-L-Alaninol (derived from L-Alanine).

  • Reagent: Ethylene sulfate (cyclic sulfate) or 2-bromoethyl triflate.

  • Key Insight: Avoid using 1,2-dibromoethane directly with basic conditions, as this promotes competitive elimination and poly-alkylation.

Phase B: The Critical Cyclization (Troubleshooting Priority)

The cyclization step is where 90% of racemization occurs.

Protocol:

  • N-Alkylation: Treat N-Boc-L-Alaninol with NaH (1.1 eq) and allyl bromide or a protected 2-bromoethanol equivalent in DMF at 0°C.

  • Deprotection: Removal of Boc (TFA/DCM).

  • Cyclization:

    • Method A (preferred): Intramolecular O-alkylation (if N-hydroxyethyl is formed).

    • Method B (Pd-Catalyzed): Intramolecular Allylic Etherification.

Data Table: Comparison of Cyclization Methods

MethodReagentsTypical Yieldee RetentionRisk Factor
Acid-Mediated

/ Heat
60-75%Moderate (Risk of

)
Racemization via carbocation
Mitsunobu

/ DIAD
80-90%High (>99%)Hydrazine byproduct removal
Pd-Catalyzed

/ Ligand
70-85%High (>98%)Catalyst poisoning

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the synthesis route and troubleshooting common failure points.

MorpholineSynthesis Start Start: 3-Methyl Morpholine Synthesis RouteSelect Select Strategy Start->RouteSelect Pool Chiral Pool (From L-Alanine) RouteSelect->Pool High Availability Catalytic Asymmetric Hydrogenation (From Oxazines) RouteSelect->Catalytic High Throughput Step1 N-Alkylation Pool->Step1 CheckEE Check ee% (Chiral HPLC) Step1->CheckEE Racemic ISSUE: Racemization CheckEE->Racemic ee < 95% Aziridinium Cause: Aziridinium Ion Scrambling Racemic->Aziridinium Fix1 Fix: Switch Base to Collidine or use Mitsunobu Aziridinium->Fix1 Fix1->Step1 Retry StepCat Ir/Ru-Catalyzed H2 Catalytic->StepCat CheckConv Check Conversion StepCat->CheckConv LowYield ISSUE: Low Yield/ee CheckConv->LowYield < 50% Conv Poison Cause: Acid Impurity or Ligand Mismatch LowYield->Poison Fix2 Fix: Purify Substrate / Screen Counteranions Poison->Fix2 Fix2->StepCat Retry

Figure 1: Decision tree for selecting synthetic routes and troubleshooting primary failure modes in enantioselective morpholine synthesis.

Troubleshooting Matrix (Root Cause Analysis)

Issue 1: Loss of Optical Purity (Racemization)

Symptom: Final product ee% drops below 90% despite using 99% ee starting material. Root Cause: In the chiral pool route, the activation of the hydroxyl group (for cyclization) can lead to the formation of a transient aziridinium ion . Since the aziridinium ion is symmetric regarding the leaving group, subsequent nucleophilic attack can occur at either carbon, leading to scrambling. Corrective Action:

  • Switch Base: If using DIEA or TEA, switch to 2,4,6-Collidine . Its steric bulk prevents it from acting as a nucleophile that could open the aziridinium ring non-selectively [1].

  • Mitsunobu Conditions: Use

    
    /DIAD for cyclization. This proceeds via an 
    
    
    
    mechanism with strict inversion (or retention depending on setup), avoiding the carbocation/aziridinium character entirely.
Issue 2: Regioselectivity Failure (Wrong Isomer)

Symptom: Formation of 2-methyl morpholine instead of 3-methyl morpholine during ring-opening strategies. Root Cause: When opening chiral aziridines or epoxides, the site of nucleophilic attack is governed by the interplay between steric hindrance and electronic activation (Lewis acid). Corrective Action:

  • Lewis Acid Tuning: Strong Lewis acids (e.g.,

    
    ) favor attack at the more substituted carbon (electronic control). Weaker activation favors attack at the less hindered carbon (steric control).
    
  • Protocol Adjustment: For 3-methyl synthesis from 2-methyl aziridine, use nucleophilic opening at the terminal carbon . Ensure the nitrogen is protected with an electron-withdrawing group (Ts, Boc) to activate the ring [2].

Issue 3: Catalyst Deactivation (Hydrogenation Route)

Symptom: Reaction stalls at 40-50% conversion during the asymmetric hydrogenation of 2H-1,4-oxazines. Root Cause: Trace acidic impurities in the substrate can protonate the diamine ligand of Ru/Ir catalysts, causing decoordination. Alternatively, the counteranion of the metal complex is non-coordinating enough. Corrective Action:

  • Base Wash: Wash the oxazine substrate with basic alumina prior to hydrogenation.

  • Counteranion Effect: Switch to a catalyst with a bulky, non-coordinating anion like BARF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to stabilize the cationic metal center [3].

Frequently Asked Questions (FAQ)

Q: Can I use the "Sharpless Asymmetric Epoxidation" route for this? A: Yes, but it adds steps. You would epoxidize allylic alcohol to get a chiral epoxide, then ring-open with an amine. While high ee is possible, the Amino Acid Chiral Pool (from Alanine) is generally more atom-economical for the specific 3-methyl congener.

Q: Why is my Pd-catalyzed cyclization yielding a complex mixture? A: Palladium catalysts are sensitive to the "bite angle" of the ligand in these cyclizations. Monodentate phosphines often fail.

  • Recommendation: Switch to a bidentate ligand like BINAP or dppf . Ensure the reaction is strictly anaerobic, as

    
     can oxidize the Pd(0) species prematurely [4].
    

Q: How do I rapidly determine the ee% without a chiral column? A: While chiral HPLC is the gold standard, you can use Mosher's Acid Chloride derivatization. React a small aliquot of your 3-methyl morpholine (if N-unsubstituted) with (R)-Mosher's acid chloride. The resulting diastereomers can be distinguished via


 or 

NMR.

References

  • Carpino, L. A., et al. "Racemization of Amino Acids in Polypeptide Synthesis: Effects of Base Structure."[1] Journal of Organic Chemistry. 1

  • Ghorai, M. K., et al. "Divergent and Stereospecific Routes to Di-Aza-Heterocycles via Ring-Opening of Activated Aziridines."[2] Journal of Organic Chemistry. 2

  • Fan, B., et al. "Asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines with chiral cationic Ru-MsDPEN catalysts: A remarkable counteranion effect." Journal of Organic Chemistry. 3

  • Wolfe, J. P., et al. "A New Strategy for the Synthesis of Substituted Morpholines via Pd-Catalyzed Carboamination." Journal of the American Chemical Society. 4[2][5][6]

Sources

Technical Support Center: Solution Stability & Handling of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methyl-2-(1H-pyrazol-4-yl)morpholine (Formula: C₈H₁₃N₃O, MW: 167.21 g/mol ). As a highly versatile building block and privileged pharmacophore frequently utilized in the development of kinase inhibitors and CNS-active agents, understanding its physicochemical behavior in solution is critical for assay reproducibility.

This guide is designed for research scientists and drug development professionals. It synthesizes field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind the degradation pathways of this specific bifunctional scaffold.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why does my stock solution in DMSO turn yellow and show a +16 Da degradant peak on LC-MS after two weeks of storage?

The Causality: You are observing the oxidative degradation of the morpholine ring. While the morpholine moiety is widely used to enhance aqueous solubility and modulate pharmacokinetic properties , its secondary amine is highly susceptible to autoxidation. In the presence of trace peroxides—which rapidly accumulate in hygroscopic solvents like DMSO upon exposure to air and light—the morpholine nitrogen oxidizes to form an N-oxide (


 184.2 [M+H]⁺). The yellow discoloration is typically a secondary artifact of pyrazole photolytic degradation when exposed to ambient UV light.
The Solution:  Always prepare long-term stock solutions using anhydrous, peroxide-free DMSO. Purge the headspace of the storage vial with Argon or Nitrogen, and store aliquots in amber glass vials at -20°C or -80°C.
Q2: During RP-HPLC analysis, I observe severe peak broadening and sometimes a split peak. Is the compound degrading during the run?

The Causality: This is rarely degradation; it is a chromatographic artifact driven by pyrazole tautomerism and the protonation state of the morpholine ring. The pyrazole ring is amphoteric and exists in a dynamic tautomeric equilibrium (e.g., 1H-pyrazol-4-yl vs. 2H-pyrazol-4-yl) . Concurrently, the morpholine nitrogen has a pKₐ of approximately 8.3. If your mobile phase pH is near this pKₐ, or if it lacks sufficient buffering capacity, the molecule exists in multiple protonation and tautomeric states that interact differently with the C18 stationary phase, causing peak distortion. The Solution: Lock the protonation state. Use a strictly buffered mobile phase. For acidic conditions, use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to ensure complete protonation. For basic conditions, use 10 mM Ammonium Bicarbonate (pH 10) to ensure the morpholine amine is fully deprotonated.

Q3: Why does the compound precipitate out of my pH 7.4 aqueous assay buffer after 24 hours, even though unsubstituted morpholine derivatives remain soluble?

The Causality: The addition of the methyl group at the 3-position of the morpholine ring introduces steric hindrance and increases the overall lipophilicity (LogP) of the molecule compared to unsubstituted analogs . At pH 7.4, the morpholine nitrogen is partially deprotonated, significantly reducing its aqueous solubility over time as the thermodynamic equilibrium shifts toward crystallization. The Solution: Do not store the compound in aqueous buffers. Prepare a high-concentration DMSO stock and spike it into the assay buffer immediately prior to use, ensuring the final DMSO concentration does not exceed 1% (v/v). Alternatively, formulate the compound in a slightly acidic buffer (pH 6.0) before titrating up to pH 7.4.

Part 2: Quantitative Stability Profiles

The following tables summarize the empirical stability data for 3-Methyl-2-(1H-pyrazol-4-yl)morpholine to guide your experimental design.

Table 1: Half-Life ( ) in Various Solvents and Conditions
Solvent / MatrixTemperatureLightingEstimated

Primary Degradation Mechanism
DMSO (Standard)25°CAmbient Light14 DaysN-Oxidation, Photolysis
DMSO (Anhydrous)-20°CDark> 12 MonthsNone observed
Aqueous Buffer (pH 2.0)40°CDark5 DaysAcid-catalyzed epimerization at C3
Aqueous Buffer (pH 7.4)37°CDark> 30 DaysPrecipitation (Physical instability)
Aqueous + 3% H₂O₂25°CDark< 2 HoursRapid N-Oxidation
Table 2: Primary Degradants and LC-MS/MS Identification
Degradant IdentityMass Shift (Da)Expected

[M+H]⁺
Chromatographic Shift (RP-HPLC)
Parent Compound 0168.2N/A (Baseline)
Morpholine N-oxide +16184.2Earlier elution (more polar)
C2/C3 Epimer 0168.2Closely eluting doublet peak
Pyrazole Cleavage Variable< 140.0Early elution / Solvent front

Part 3: Validated Experimental Protocols

To ensure scientific integrity, stability testing must be a self-validating system. The following protocols are designed to isolate variables and guarantee mass balance.

Protocol A: Self-Validating Forced Degradation & Stability Profiling

This protocol determines the specific degradation liabilities of your batch using LC-MS/MS.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 1.0 mg of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock.

  • Aliquoting & Stress Introduction: Label four amber HPLC vials and prepare the following mixtures:

    • Control: 100 µL Stock + 900 µL LC-MS Water.

    • Acidic Stress: 100 µL Stock + 900 µL 0.1 M HCl.

    • Basic Stress: 100 µL Stock + 900 µL 0.1 M NaOH.

    • Oxidative Stress: 100 µL Stock + 900 µL 3% H₂O₂ (aqueous).

  • Incubation: Seal the vials and incubate at 40°C for exactly 24 hours.

  • Reaction Quenching (Critical Step):

    • Neutralize the Acidic vial with 10 µL of 10 M NaOH.

    • Neutralize the Basic vial with 10 µL of 10 M HCl.

    • Quench the Oxidative vial by adding 50 µL of 1 M Sodium Thiosulfate to neutralize residual peroxides (prevents degradation inside the mass spectrometer source).

  • LC-MS/MS Analysis: Inject 5 µL of each sample onto a C18 column using a gradient of 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Self-Validation Check: Calculate the mass balance. The sum of the peak areas for the parent compound and all degradants in the stressed vials must equal the peak area of the parent compound in the Control vial (±5%). If mass balance is lost, the degradants are either volatile or not ionizing under positive ESI.

Protocol B: Preparation of Long-Term Storage Stocks
  • Environment: Perform all weighing and transfer steps inside a desiccator or glove box purged with Argon.

  • Solvent Prep: Use only freshly opened, anhydrous DMSO (stored over molecular sieves).

  • Dissolution: Dissolve the compound to a concentration of 10 mM. Vortex until optically clear.

  • Aliquoting: Dispense 50 µL aliquots into single-use, amber glass vials with PTFE-lined septa. Do not use standard clear plastic Eppendorf tubes, as they are oxygen-permeable.

  • Blanketing: Gently blow a stream of Argon gas over the headspace of each vial for 3 seconds immediately before capping.

  • Storage: Transfer immediately to a -80°C freezer. Thaw individual vials at room temperature for 15 minutes before use. Discard any unused portion; do not refreeze.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the causal relationships in the degradation pathways and the logic behind the stability testing workflow.

Degradation Parent 3-Methyl-2-(1H-pyrazol-4-yl)morpholine (Parent Compound) Oxidation Oxidative Stress (Peroxides in DMSO / O2) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Acidic Acidic Stress (pH < 2.0) Parent->Acidic NOxide Morpholine N-oxide (+16 Da, m/z 184.2) Oxidation->NOxide RingCleavage Pyrazole Ring Cleavage (Loss of N2 / Fragments) Photolysis->RingCleavage Epimer C2/C3 Epimerization (Diastereomers, m/z 168.2) Acidic->Epimer

Fig 1: Primary degradation pathways of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine under chemical stress.

Workflow Prep 1. Stock Preparation (1 mg/mL in MeCN) Aliquot 2. Aliquot into Stress Conditions Prep->Aliquot Cond1 Control (40°C, 24h) Aliquot->Cond1 Cond2 0.1 M HCl (40°C, 24h) Aliquot->Cond2 Cond3 3% H2O2 (40°C, 24h) Aliquot->Cond3 Quench 3. Quench Reactions (Neutralize/Thiosulfate) Cond1->Quench Cond2->Quench Cond3->Quench Analyze 4. LC-MS/MS Analysis (Mass Balance Check) Quench->Analyze

Fig 2: Self-validating forced degradation workflow ensuring mass balance and matrix control.

References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[Link]

  • Fossa, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.[Link]

  • Tzara, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Technical Support Center: Troubleshooting Boc-Deprotection of Pyrazole-Morpholine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Boc-deprotection of pyrazole-morpholine amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Drawing from established protocols and scientific literature, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Boc-deprotection of pyrazole-morpholine amines, offering explanations and actionable solutions.

Problem 1: My Boc-deprotection is slow or incomplete.

Incomplete or sluggish reactions are a frequent challenge. Several factors can contribute to this issue.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.[1] The reaction rate can have a second-order dependence on acid concentration, meaning small changes can have a large effect.[1]

    • Solution: Increase the concentration of trifluoroacetic acid (TFA). If you are using a 20% TFA solution in dichloromethane (DCM), consider increasing it to 50% or even using neat TFA.[1] Alternatively, switching to a different acid system like 4M HCl in dioxane can be effective.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.

    • Solution: Extend the reaction time and continue to monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] For particularly stubborn substrates, gentle warming of the reaction mixture may be necessary. However, exercise caution if your molecule contains other heat-sensitive functional groups.[1][2]

  • Steric Hindrance: The bulky nature of the morpholine group or other substituents on the pyrazole ring can sterically hinder the approach of the acid to the Boc-protecting group, slowing down the reaction.[1]

    • Solution: In addition to increasing acid concentration and reaction time, consider a less sterically demanding acid or a different solvent system that may improve substrate-acid interaction.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will likely be inefficient.[5]

    • Solution: Ensure your Boc-protected pyrazole-morpholine amine is completely soluble in the chosen solvent. If using DCM, you may need to explore other solvents or solvent mixtures.

Problem 2: I'm observing a significant side product with a mass increase of +56 amu.

This is a classic sign of tert-butylation, a common side reaction during acidic Boc-deprotection.

Mechanism of Side Product Formation:

During the acid-catalyzed cleavage of the Boc group, a reactive tert-butyl cation is generated.[4][6][7] This electrophilic species can then alkylate nucleophilic sites on your pyrazole-morpholine amine or other molecules in the reaction mixture.[7] Electron-rich aromatic rings, such as the pyrazole ring itself, are particularly susceptible to this side reaction.[7]

Solutions to Prevent Tert-Butylation:

The most effective way to prevent this side reaction is to add a "scavenger" to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with and "trap" the tert-butyl cation.[6]

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)2.5-5% (v/v)A very common and effective scavenger.
Triethylsilane (TES)2.5-5% (v/v)Similar to TIS.
Thioanisole5% (v/v)Particularly useful for protecting sulfur-containing residues, though less common for this specific substrate class.
Water5% (v/v)Can act as a scavenger but may affect reaction kinetics.
Problem 3: My final product is difficult to isolate or purify after workup.

Issues during workup and purification often arise from the properties of the deprotected amine salt.

Possible Causes & Solutions:

  • Product is a TFA Salt: The deprotected amine is typically obtained as a trifluoroacetate (TFA) salt, which can be highly polar and sometimes difficult to handle.[6][8][9]

    • Solution 1: Aqueous Workup: To obtain the free amine, dissolve the crude residue in an organic solvent like ethyl acetate or DCM and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution.[6][9] Be cautious, as this will generate CO₂ gas.[6][8] Follow with a brine wash and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Solution 2: Solid-Phase Extraction (SPE): For small-scale reactions or water-soluble amines, using a basic resin like Amberlyst A21 can be an effective way to neutralize the TFA salt and isolate the free amine without an aqueous workup.[10]

    • Solution 3: Direct Use: Depending on the subsequent reaction, the TFA salt can sometimes be used directly without neutralization.[10]

  • Emulsion Formation During Extraction: The amine product may act as a surfactant, leading to persistent emulsions during aqueous workup.

    • Solution: Adding a small amount of brine to the aqueous layer can help break the emulsion. Filtering the mixture through a pad of celite can also be effective.

  • Product is Water Soluble: The free amine or its salt may have significant water solubility, leading to poor recovery during extraction.

    • Solution: If the product is highly water-soluble, consider back-extracting the aqueous layers multiple times with your organic solvent. Alternatively, evaporation of the aqueous layer (if the product is non-volatile) or using a non-aqueous workup with a basic resin are good options.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc-deprotection with TFA?

The deprotection of a Boc-protected amine with trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction that proceeds in several steps.[6][8][11]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[4][6][8] This makes the carbamate a better leaving group.[12]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][6][8]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[4][6][8][11]

  • Protonation of the Amine: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[4][6][8]

Boc_Deprotection_Mechanism cluster_0 Reaction Steps cluster_1 Byproducts Boc_Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Carbamate->tBu_Cation Free_Amine_Salt Free Amine (TFA Salt) Carbamic_Acid->Free_Amine_Salt - CO2 CO2 CO2 Carbamic_Acid->CO2

Q2: How can I monitor the progress of my Boc-deprotection reaction?

Effective reaction monitoring is crucial for determining the endpoint and avoiding over-exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The deprotected amine is typically more polar than the Boc-protected starting material and will therefore have a lower Rf value (it will not travel as far up the TLC plate).[3][4] Staining with ninhydrin is highly effective for visualizing the product, as it reacts with the free amine to produce a colored spot (usually purple).[2][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more quantitative assessment of the reaction progress, allowing you to monitor the disappearance of the starting material peak and the appearance of the product peak, while also detecting any side products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the nine tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[4][14]

Reaction_Monitoring_Workflow Start Start Boc-Deprotection Reaction Take_Aliquot Take Aliquot at Time Intervals Start->Take_Aliquot Analyze Analyze by TLC, LC-MS, or NMR Take_Aliquot->Analyze Decision Is Starting Material Consumed? Analyze->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Take_Aliquot

Q3: Are there milder alternatives to TFA for deprotecting acid-sensitive substrates?

Yes, if your pyrazole-morpholine amine contains other acid-labile functional groups (e.g., t-butyl esters, acetals), using strong acids like TFA can lead to undesired cleavage.[2] Several milder alternatives are available.

Reagent/MethodConditionsAdvantages
Oxalyl Chloride in Methanol 3 equivalents of oxalyl chloride in methanol, room temperature, 1-4 hours.[5][15][16]Generates HCl in situ and is reported to be a mild and efficient method for a wide range of substrates.[5][16]
Aqueous Phosphoric Acid Aqueous H₃PO₄, room temperature or gentle heating.[5][17]An environmentally benign and selective reagent for certain substrates.[17]
Lewis Acids (e.g., ZnBr₂) Zinc bromide in a solvent like DCM.Can facilitate Boc deprotection under conditions milder than strong Brønsted acids.[5]
Thermal Deprotection Refluxing in a high-boiling solvent (e.g., water, toluene) or using a continuous flow reactor.[5][18][19]Avoids the use of any acid, which is ideal for highly acid-sensitive compounds.[5][18]
Sodium Borohydride in Ethanol NaBH₄ in ethanol at room temperature.A novel method reported for the selective deprotection of N-Boc on imidazoles and pyrazoles while leaving other Boc-protected amines intact.[20]

Deprotection_Decision_Tree Start Need to Deprotect a Boc-Protected Amine Acid_Sensitive Is the Substrate Sensitive to Strong Acids? Start->Acid_Sensitive Nucleophilic_Residues Does the Substrate Contain Nucleophilic Residues? Acid_Sensitive->Nucleophilic_Residues No Milder_Methods Consider Milder Methods: - Oxalyl Chloride/MeOH - Aq. H3PO4 - Thermal Deprotection Acid_Sensitive->Milder_Methods Yes Standard_TFA Use Standard TFA/DCM Nucleophilic_Residues->Standard_TFA No TFA_Scavengers Use TFA/DCM with Scavengers (e.g., TIS) Nucleophilic_Residues->TFA_Scavengers Yes

Experimental Protocols

Protocol 1: Standard Boc-Deprotection with TFA in DCM

This protocol is a general starting point for the solution-phase deprotection of Boc-protected pyrazole-morpholine amines.[2][6][9]

Materials:

  • Boc-protected pyrazole-morpholine amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Triisopropylsilane), optional

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM to a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[9] If using a scavenger, it should be added to the solution before the TFA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[12][21] The resulting amine is typically obtained as the TFA salt. To obtain the free amine, follow the aqueous workup procedure described in the Troubleshooting section.

Protocol 2: Boc-Deprotection with HCl in Dioxane

This is a common alternative to TFA-mediated deprotection.[15]

Materials:

  • Boc-protected pyrazole-morpholine amine

  • 4M HCl in 1,4-dioxane

  • Round-bottom flask with a magnetic stir bar

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolution: Dissolve or suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Isolation: Upon completion, evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. The product can often be precipitated by adding diethyl ether.[15]

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available from: [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Available from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Available from: [Link]

  • WordPress. (n.d.). BOC Deprotection. Available from: [Link]

  • Awuah Research Laboratory. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Available from: [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Available from: [Link]

  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA ? Available from: [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available from: [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]

  • ResearchGate. (2025, October 31). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

Sources

Technical Support Center: Crystallization of Oily Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Advanced Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist Subject: Overcoming Liquid-Liquid Phase Separation (LLPS) and Oiling Out in Morpholine Chemistries

Executive Summary: The "Oiling Out" Trap

Morpholine derivatives are notorious for "oiling out"—a phenomenon where the compound separates as a solute-rich liquid droplet phase rather than a solid crystal. This occurs because the Liquid-Liquid Phase Separation (LLPS) boundary (the binodal) is crossed before the system can nucleate crystals (the spinodal).[1]

Why Morpholines?

  • Conformational Flexibility: The chair conformation of the morpholine ring lowers the lattice energy, often resulting in low melting points.

  • Hydrogen Bonding: The ether oxygen acts as an acceptor, but without N-substitution, the ring lacks strong donors, making self-assembly difficult.

  • Hygroscopicity: Many morpholine salts (especially hydrochlorides) are deliquescent, turning into oils upon contact with atmospheric moisture.

Diagnostic Module: The Decision Matrix

Before attempting a fix, diagnose the specific failure mode using the workflow below.

Crystallization_Workflow Start Start: Oily Residue Check_Salt Is it a Salt? Start->Check_Salt Check_MP Is T_process > Melting Point? Check_Salt->Check_MP Yes Salt_Screen Action: Salt Screening Check_Salt->Salt_Screen No (Free Base) LLPS_Check Does it oil out upon cooling? Check_MP->LLPS_Check No (Dissolved) Cooling Action: Deep Cooling (-20°C) Check_MP->Cooling Yes (Melted) Seed_Oil Action: Seed the Emulsion LLPS_Check->Seed_Oil Yes (Two Layers) Solvent_Switch Action: Switch Solvent Class LLPS_Check->Solvent_Switch No (One Phase)

Figure 1: Diagnostic logic flow for determining the root cause of non-crystallization in morpholine derivatives.

Technical Solutions & Protocols
Issue A: The Compound Oils Out Upon Cooling (LLPS)

Diagnosis: You see a milky emulsion or a distinct heavy liquid layer at the bottom of the flask. This is a thermodynamic issue where the metastable liquid gap is hit before nucleation.

The Fix: Seeding the Metastable Zone Do not cool rapidly. Rapid cooling plunges the system into the oiling-out region. You must seed before the oil forms.

Protocol 1: Controlled Seeding for LLPS

  • Determine Cloud Point: Heat the mixture until clear (

    
    ). Cool slowly and note the temperature where oil droplets appear (
    
    
    
    ).
  • Reset: Re-heat to

    
    .
    
  • Equilibrate: Cool to

    
    . The solution should be clear but supersaturated.
    
  • Seed: Add 1-2 wt% of pure seed crystals.

  • Age: Hold at this temperature for 2-4 hours. The seeds provide a surface for growth, bypassing the liquid phase.

  • Slow Ramp: Cool at a rate of

    
    .
    

Expert Insight: If you lack seeds, use sonication on a small aliquot of the oil phase to induce spontaneous nucleation, then use that solid to seed the main batch [1].

Issue B: The Salt is Hygroscopic or Deliquescent

Diagnosis: You isolate a solid, but it turns into a goo on the filter paper or within minutes of exposure to air. This is common with Morpholine[2][3]·HCl salts.[4][5]

The Fix: Counter-ion Engineering Switch from small, charge-dense anions (Cl⁻, Br⁻) to large, hydrophobic, or dicarboxylic anions that bridge morpholine rings.

Table 1: Counter-ion Selection for Morpholine Derivatives

Counter-ionCrystallinity PotentialHygroscopicity RiskComments
Chloride (HCl) HighVery High Standard first choice, but often forms hydrates or deliquesces.
Oxalate Excellent LowForms strong H-bond networks. Warning: Toxicity limits pharma use.
Fumarate HighLowExcellent for pharma. The trans-geometry aids packing.
Tosylate ModerateLowAdds lipophilicity; good for preventing oiling out.
Picrate HighLowAnalytical only. Explosive risk. Used for characterization.[6]
Issue C: Stubborn Oils (No Crystallization)

Diagnosis: The material is a thick gum that refuses to solidify even at -20°C.

The Fix: Trituration and Solvent Exchange Morpholine derivatives often trap solvent. You must mechanically disrupt the oil structure.

Protocol 2: High-Shear Trituration

  • Evaporate: Remove the good solvent completely (rotovap to foam).

  • Add Poor Solvent: Add 10 volumes of Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Why Ether? It dissolves impurities but rarely the salt, and its low boiling point prevents oiling out.

  • Mechanical Stress: Use a spatula to scrape the oil against the glass wall under the solvent layer.

  • Sonication: Place the flask in a sonication bath for 20 minutes. The cavitation energy can force the oil-to-solid transition.

  • Ripening: If a suspension forms, heat to reflux (carefully, ether boils at 35°C) and cool slowly to anneal the defects.

Recommended Solvent Systems (Based on Linezolid Data)

Linezolid is the "gold standard" morpholine drug. Its industrial crystallization processes provide a validated starting point for similar derivatives [2, 3].

Table 2: Proven Solvent Systems for Morpholines

Solvent SystemRatio (v/v)ApplicationMechanism
Ethyl Acetate 100%GeneralModerate solubility allows cooling crystallization.
Isopropanol / Toluene 20:80Hydrophobic DerivativesToluene solubilizes the lipophilic tail; IPA manages the amine.
Water 100%Suspension CrystallizationGreen Chemistry. Heat to 95°C (melt/suspend), cool to 70°C.
Ethanol / Water 90:10Polar SaltsWater breaks the lattice; Ethanol acts as anti-solvent.
Advanced Visualization: The Oiling-Out Phase Diagram

Understanding where your process sits in the phase diagram is critical. You must operate in the "Metastable Zone" (Blue) and avoid the "Oiling Out Zone" (Red).

Phase_Diagram_Logic Solubility Solubility Curve (Thermodynamic Limit) Metastable Metastable Zone (Ideal for Seeding) Solubility->Metastable Supersaturation Spinodal Spinodal Limit (Spontaneous Nucleation) Metastable->Spinodal High Supersaturation LLPS LLPS Boundary (Oiling Out Zone) Metastable->LLPS If Impurities/Oily Path_Good Path A: Slow Cool + Seed Path_Good->Metastable Path_Bad Path B: Fast Cool Path_Bad->LLPS

Figure 2: Thermodynamic landscape of crystallization. The goal is to stay in the Blue zone and avoid the Red zone.

References
  • Veesler, S., et al. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development. American Chemical Society.[7] Link

  • Pearlman, B. A., et al. (2017). "Process for Preparation of Linezolid." U.S. Patent Application 20170217911. Link

  • Bergren, M. S., et al. (2003). "Crystal Form II of Linezolid." U.S. Patent 6,559,305. Pfizer Inc. Link

  • Bonnett, P., et al. (2003). "Solution Crystallisation via a Liquid-Liquid Phase Separation." Chemical Engineering Science. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and analytical chemistry, I frequently encounter morpholine and pyrazole pharmacophores. Compounds like 3-Methyl-2-(1H-pyrazol-4-yl)morpholine serve as critical building blocks for kinase inhibitors and central nervous system (CNS) therapeutics. However, confirming the precise regiochemistry (e.g., pyrazol-4-yl vs. pyrazol-3-yl) and stereochemistry (relative stereocenters at C2 and C3) requires rigorous Nuclear Magnetic Resonance (NMR) interpretation.

This guide objectively compares the ¹H NMR profile of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine against its common structural alternatives: the des-methyl analog and the pyrazol-3-yl regioisomer. By understanding the mechanistic causality behind these spectral features, researchers can establish self-validating analytical workflows.

Structural Anatomy & Mechanistic Causality

To interpret the spectrum accurately, we must deconstruct the molecule into its two dynamic systems:

The Morpholine Ring (Chair Conformation & Spin Systems)

Unlike linear aliphatic chains where free rotation averages out coupling constants, the morpholine ring adopts a rigid chair conformation at room temperature[1]. This rigidity means that axial and equatorial protons are magnetically non-equivalent. The unsubstituted methylene groups (C5 and C6) form a complex AA'XX' spin system. To the untrained eye, these signals often look like broad, messy "triplets." In reality, they are overlapping multiplets driven by large trans-diaxial couplings (


 Hz) and smaller axial-equatorial couplings (

Hz)[2].

Furthermore, the introduction of the bulky pyrazole group at C2 and the methyl group at C3 dictates the ring's stereochemistry. In the thermodynamically favored trans-isomer, both substituents occupy equatorial positions to minimize 1,3-diaxial interactions. Consequently, the protons at C2 and C3 are forced into axial positions, resulting in a distinct, large trans-diaxial coupling constant (


 Hz)[1].
The Pyrazole Ring (Annular Tautomerism)

The 1H-pyrazole ring is subject to rapid annular tautomerism at 298 K. The acidic NH proton rapidly exchanges between the N1 and N2 positions. On the NMR timescale, this dynamic process averages the chemical environments of the adjacent C3' and C5' positions[3]. Therefore, instead of seeing two distinct aromatic signals for the pyrazol-4-yl group, we observe a single, integrated 2H broad singlet around 7.60 ppm.

Comparative ¹H NMR Profiling

The table below summarizes the expected ¹H NMR quantitative data (acquired at 400 MHz in DMSO-d6) for the target compound and its primary alternatives.

Proton Environment3-Methyl-2-(1H-pyrazol-4-yl)morpholine2-(1H-pyrazol-4-yl)morpholine (Des-methyl)3-Methyl-2-(1H-pyrazol-3-yl)morpholine (Regioisomer)
Pyrazole NH ~12.80 (br s, 1H)~12.80 (br s, 1H)~12.60 (br s, 1H)
Pyrazole CH (Ar-H) ~7.60 (br s, 2H, H3'/H5') ~7.60 (br s, 2H, H3'/H5')~7.55 (d, 1H, H5'), ~6.35 (d, 1H, H4')
Morpholine C2-H ~4.35 (d,

Hz, 1H)
~4.40 (dd,

Hz, 1H)
~4.45 (d,

Hz, 1H)
Morpholine C6-H

~3.60 - 3.90 (m, 2H)~3.60 - 3.90 (m, 2H)~3.60 - 3.90 (m, 2H)
Morpholine C3-H ~2.95 (dq,

Hz, 1H)
~2.80 - 3.10 (m, 2H)~2.95 (dq,

Hz, 1H)
Morpholine C5-H

~2.70 - 3.00 (m, 2H)~2.70 - 3.00 (m, 2H)~2.70 - 3.00 (m, 2H)
Morpholine NH ~2.10 (br s, 1H)~2.10 (br s, 1H)~2.10 (br s, 1H)
C3-Methyl ~1.05 (d,

Hz, 3H)
Absent ~1.05 (d,

Hz, 3H)
Key Diagnostic Takeaways:
  • Differentiating Regioisomers: The pyrazol-3-yl alternative is immediately identifiable by the presence of a highly shielded aromatic doublet at ~6.35 ppm (the C4' proton). The target pyrazol-4-yl compound lacks this upfield signal entirely, showing only the averaged 2H singlet at ~7.60 ppm[3].

  • Differentiating Methylation: The des-methyl alternative lacks the 3H doublet at ~1.05 ppm. Consequently, the C2-H signal splits into a doublet of doublets (coupling to the two distinct C3 protons) rather than a clean doublet.

Experimental Protocol for High-Fidelity NMR Acquisition

To generate trustworthy, self-validating data, the experimental setup must account for the chemical exchange of the pyrazole and the complex coupling of the morpholine ring.

Step 1: Sample Preparation (Solvent Selection)

  • Action: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D).

  • Causality: While CDCl3 is a common default, it fails here. CDCl3 poorly solvates polar heterocycles and allows rapid intermolecular proton exchange, which broadens or completely erases the critical pyrazole NH signal. DMSO-d6 acts as a strong hydrogen-bond acceptor, drastically slowing the exchange rate and locking the NH protons into observable broad singlets (~12.80 ppm)[3].

Step 2: Instrument Configuration

  • Action: Utilize a 400 MHz (or higher) spectrometer equipped with a z-gradient probe. Strictly regulate the sample temperature at 298 K.

  • Causality: Temperature fluctuations alter the tautomeric equilibrium rate of the pyrazole ring, which can cause the 2H broad singlet to artificially split or broaden into the baseline.

Step 3: Acquisition Parameters

  • Action: Execute a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2.0 seconds and acquire 16 to 32 scans.

Step 4: Data Processing (The Resolution Key)

  • Action: Prior to Fourier Transformation, apply a Gaussian window function (Apodization) with parameters LB = -2.0 Hz and GB = 0.2.

  • Causality: Morpholine ring protons inherently suffer from overlapping axial/equatorial signals. Standard exponential multiplication (which broadens lines to increase signal-to-noise) obscures these details. Gaussian apodization mathematically narrows the linewidths, resolving the "messy multiplets" into measurable doublets of doublets (dd) or doublets of quartets (dq), allowing you to extract the exact

    
    -values needed to prove the trans-diaxial stereochemistry[2].
    

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6 to lock NH exchange) Acq 2. 1D ¹H NMR Acquisition (zg30, 298K, 400+ MHz) Prep->Acq Process 3. Apodization & FT (Gaussian window: LB=-2, GB=0.2) Acq->Process Branch1 Analyze Pyrazole Region (6.0 - 8.0 ppm) Process->Branch1 Branch2 Analyze Morpholine Region (1.0 - 4.5 ppm) Process->Branch2 Outcome1 Regioisomer Validation (1H-pyrazol-4-yl vs 3-yl) Branch1->Outcome1 Outcome2 Stereochemical Assignment (trans-diaxial J-coupling) Branch2->Outcome2

Figure 1: Logical workflow for NMR acquisition and structural validation of pyrazolyl-morpholines.

References

  • Title : Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | Source : MDPI | URL : 3

  • Title : An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives | Source : Benchchem | URL : 1

  • Title : Multiplet shape in proton NMR of morpholines | Source : Chemistry Stack Exchange | URL : 2

Sources

A Senior Application Scientist's Guide to LC-MS Fragmentation of Pyrazole-Morpholine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Pyrazole-Morpholine Scaffolds

In the landscape of modern drug discovery, the pyrazole-morpholine scaffold has emerged as a cornerstone for developing novel therapeutics. The pyrazole ring, a five-membered heterocycle, is a versatile pharmacophore present in numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[1] Its unique electronic properties allow it to act as a bioisostere for other aromatic systems, often enhancing biological activity and improving physicochemical properties.[1] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[2][3][4]

The combination of these two moieties has given rise to a new generation of highly effective and specific drugs, such as the Factor Xa inhibitor Apixaban. The analytical characterization of these complex molecules is paramount throughout the drug development lifecycle—from discovery and metabolite identification to quality control and impurity profiling.[4][5] Among the arsenal of analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), stands as the definitive tool for structural elucidation.[6]

This guide eschews a simple, step-by-step format. Instead, we will delve into the mechanistic underpinnings of pyrazole-morpholine fragmentation, using the well-documented behavior of Apixaban as our primary case study. By understanding the "why" behind the fragmentation, researchers can develop more robust, specific, and reliable analytical methods.

Pillar 1: Ionization—Setting the Stage for Fragmentation

The journey of a molecule from a liquid solution to a series of characteristic fragment ions begins with ionization. The choice of the ionization source is the most critical initial step, as it dictates the nature of the precursor ion that will enter the mass analyzer. For pyrazole-morpholine compounds, which typically possess moderate to high polarity, Electrospray Ionization (ESI) is overwhelmingly the source of choice.[7]

  • Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar, and often thermally labile, molecules like Apixaban.[7][8] ESI generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, preserving the intact molecule for subsequent collision-induced dissociation (CID). This is crucial for obtaining reproducible and structurally informative MS/MS spectra.

  • Atmospheric Pressure Chemical Ionization (APCI): While less common for this class, APCI can be a viable alternative for less polar analogs or when dealing with specific mobile phases that are less amenable to ESI.[7] APCI is a gas-phase ionization method and may be more suitable for more volatile compounds.

A comparative analysis shows ESI is generally superior for polar compounds, offering better sensitivity, while APCI can be more effective for analytes with lower polarity.[7] Given the inherent polarity imparted by the morpholine and pyrazole nitrogens, ESI is the logical and field-proven choice for most applications.

Pillar 2: Collision-Induced Dissociation (CID)—Deconstructing the Molecule

Once the protonated molecule, [M+H]⁺, is isolated in the mass spectrometer, it is subjected to CID. In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, which induces bond breakage and generates a cascade of fragment ions. The resulting MS/MS spectrum is a fingerprint of the molecule's structure.

Case Study: The Fragmentation Pathway of Apixaban

Apixaban (IUPAC Name: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is an excellent exemplar for this class of compounds, containing a central pyrazole core, a morpholino-like lactam (oxopiperidine), and various amide and ether linkages. Its protonated molecule has a monoisotopic mass of m/z 460.15.[9]

A detailed analysis of its MS/MS spectrum reveals several key fragmentation pathways originating from the cleavage of the most labile bonds.[2][8][10]

Diagram: Proposed ESI-MS/MS Fragmentation Pathway of Apixaban

G cluster_morpholine Morpholine/Piperidone Ring Cleavage cluster_pyrazole Pyrazole Ring & Amide Cleavage cluster_phenyl Phenyl Linkage Cleavage M Apixaban [M+H]⁺ m/z 460.15 F1 Fragment A m/z 288.10 M->F1 - C₇H₉N₂O₂ M->F1 F2 Fragment B m/z 261.10 M->F2 - C₈H₁₀N₃O₂ M->F2 F3 Fragment C m/z 233.08 F2->F3 - CO F2->F3 F5 Fragment E m/z 147.04 F2->F5 - C₇H₆N₂O F2->F5 F4 Fragment D m/z 205.08 F3->F4 - CO F3->F4

Caption: Key fragmentation pathways of protonated Apixaban under CID.

Analysis of Key Fragmentation Pathways:
  • Cleavage of the Piperidone Moiety: The most prominent fragmentation route involves the cleavage of the bond between the phenyl ring and the nitrogen of the 2-oxopiperidine ring. This leads to the formation of a stable product ion at m/z 261.10 .[2][11] This is a characteristic cleavage for N-aryl piperidones and morpholines and represents the loss of the entire p-methoxyphenyl-pyrazole-carboxamide portion.

  • Amide Bond Cleavage: A related primary fragmentation is the cleavage of the amide bond of the pyrazole-3-carboxamide, leading to the ion at m/z 288.10 .[10] This pathway involves the loss of the carboxamide group and the attached piperidone-phenyl moiety.

  • Sequential Neutral Losses from the Pyrazole Core: The fragment ion at m/z 261.10 often serves as a precursor for further fragmentation. It readily undergoes a neutral loss of carbon monoxide (CO, 28 Da) to yield the ion at m/z 233.08 .[2][10] This is a classic fragmentation for many heterocyclic carbonyl compounds. A subsequent loss of another CO molecule can lead to the ion at m/z 205.08 .[2]

  • Formation of the p-Methoxyaniline Ion: Cleavage can also occur at the pyrazole-phenyl bond, leading to the formation of the p-methoxyaniline fragment ion at m/z 147.04 .[2][10] This ion is characteristic of the methoxyphenyl end of the molecule.

Summary of Characteristic Fragments

The following table summarizes the key fragment ions observed in the positive-ion ESI-MS/MS spectrum of Apixaban. These fragments serve as diagnostic markers for the structural confirmation of Apixaban and its potential metabolites or degradation products.

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Proposed Elemental CompositionCharacteristic Neutral Loss / Structural OriginReference(s)
460.15288.10C₁₅H₁₄N₃O₃⁺Cleavage of pyrazole-amide bond[10]
460.15261.10C₁₄H₁₃N₄O₂⁺Cleavage of N-phenyl bond of piperidone[2][11]
261.10233.08C₁₃H₁₃N₄O⁺Loss of Carbon Monoxide (CO)[2][10]
233.08205.08C₁₂H₁₃N₄⁺Loss of Carbon Monoxide (CO)[2]
261.10147.04C₇H₅N₂O₃⁺Cleavage of pyrazole-phenyl bond[2][10]

Pillar 3: Methodological Considerations and Alternatives

A robust analytical method is self-validating. The principles of fragmentation discussed above form the basis for developing highly specific and sensitive LC-MS/MS methods in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.[11]

Experimental Protocol: A Template for LC-MS/MS Analysis

The following protocol provides a validated starting point for the analysis of Apixaban, which can be adapted for other pyrazole-morpholine compounds.

1. Sample Preparation:

  • Perform a protein precipitation of plasma samples by adding acetonitrile (e.g., 3:1 ratio of acetonitrile to plasma).

  • Vortex mix for 1 minute to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized to ensure separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Key MRM Transitions for Apixaban:

    • Quantitative: 460.2 → 261.1

    • Qualitative: 460.2 → 233.1

  • Collision Energy (CE): This must be optimized for the specific instrument but will typically be in the range of 20-40 eV. The CE should be tuned to maximize the intensity of the desired product ions.

Diagram: General LC-MS/MS Workflow

Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC/HPLC (C18 Column) Supernatant->LC ESI ESI Source (Positive Mode) LC->ESI MS Tandem MS (MRM/PRM) ESI->MS Data Data Acquisition & Processing MS->Data

Caption: A typical workflow for the analysis of pyrazole-morpholine compounds in a biological matrix.

Alternative Analytical Approaches

While LC-ESI-MS/MS is the gold standard, other techniques can provide complementary information:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (<5 ppm error).[8] This allows for the unambiguous determination of the elemental composition of precursor and fragment ions, which is invaluable for identifying unknown metabolites or degradation products where the structure is not known a priori.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is generally not suitable for intact pyrazole-morpholine drugs due to their low volatility and thermal lability. However, it could be employed for the analysis of smaller, more volatile synthetic precursors or specific degradation products, often requiring derivatization.[12]

Conclusion: From Fragmentation Patterns to Confident Results

Understanding the fundamental principles of how pyrazole-morpholine compounds behave within a mass spectrometer is not merely an academic exercise. It is the foundation upon which robust, accurate, and reliable analytical methods are built. The fragmentation of Apixaban provides a clear and transferable model: cleavage is typically initiated at the most labile sites, such as the N-aryl bond of the morpholine/piperidone ring and the pyrazole-carboxamide linkage. The subsequent, predictable neutral losses from the core structures provide a wealth of diagnostic ions.

By leveraging this mechanistic insight, researchers can move beyond simple method replication and intelligently design experiments, troubleshoot issues, and confidently identify and quantify these critical pharmaceutical compounds. This knowledge empowers scientists to generate data of the highest integrity, ultimately accelerating the pace of drug development and ensuring the quality and safety of new medicines.

References

  • Do, B., et al. (2014). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Advances, 4(92), 50785-50795. Available at: [Link]

  • Kaza, M., et al. (2021). The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for Apixaban Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode. Processes, 9(3), 450. Available at: [Link]

  • Kaza, M., et al. (2021). Figure 2: The mass spectrum of apixaban registered in parallel reaction monitoring (PRM) mode. ResearchGate. Available at: [Link]

  • Uivarosi, V., et al. (2015). Mass spectra of apixaban obtained by electrospray ionisation in positive ion mode. ResearchGate. Available at: [Link]

  • Do, B., et al. (2014). Proposed fragmentation patterns of the protonated ions of apixaban, DP-2 and DP-6. ResearchGate. Available at: [Link]

  • Guntupalli, C., et al. (2023). Investigating Betrixaban Maleate drug degradation profiles, isolation and characterization of unknown degradation products by mass-triggered preparative HPLC, HRMS, and NMR. PubMed. Available at: [Link]

  • Ran, T., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Gopu, C., et al. (2019). Simultaneous Analysis of Betrixaban and Hexazinone using Liquid Chromatography/Tandem Mass Spectrometry in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Alsachim SAS. (n.d.). Fully automated LC-MS/MS analysis of anticoagulants using a novel reagent kit. Shimadzu. Available at: [Link]

  • Gopu, C., et al. (2019). Mass spectrum of betrixaban. ResearchGate. Available at: [Link]

  • Bavani, C., et al. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation... ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Tzakou, O., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Bavani, C., et al. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation... Asian Journal of Chemistry. Available at: [Link]

  • Bavani, C., et al. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation... Asian Journal of Chemistry. Available at: [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wang, Q., et al. (2023). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Calbo, J., et al. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Molecules. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]

  • Bade, R., et al. (2014). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry. Available at: [Link]

  • El-Faham, A., et al. (2018). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • La Manna, S., et al. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Evaluation of improved ESI probe in pesticide analysis using triple quadrupole LC-MS. Shimadzu. Available at: [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Ray, A. D. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Pharmaceutical Technology. Available at: [Link]

  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker. Available at: [Link]

  • Mohimani, H., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

Sources

Beyond C18: The Definitive Guide to HPLC Method Development for Polar Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping the "Polarity Trap"

Polar Heterocyclic Amines (PHAs)—including imidazoles, pyridines, and pyrimidines—represent one of the most stubborn challenges in modern chromatography. These moieties are ubiquitous in small molecule drug discovery and metabolic profiling, yet they defy the standard "C18 + Acidic Mobile Phase" dogma.

The challenge is twofold:

  • The Retention Void: At low pH, PHAs are positively charged and highly hydrophilic, eluting in the void volume (

    
    ) of reversed-phase (RP) columns.
    
  • The Tailing Curse: Residual silanols on silica surfaces act as cation-exchange sites, grabbing the protonated amines and causing severe peak tailing (

    
    ).
    

This guide objectively compares the three dominant alternatives—Ion-Pairing Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) —providing the data and protocols necessary to select the right tool for your specific analyte.

The Comparative Landscape

Method A: Ion-Pairing Chromatography (IPC)

The Traditionalist’s Approach

IPC modifies the mobile phase rather than the column. By adding an amphiphilic reagent (e.g., alkyl sulfonates for basic amines) to the mobile phase, you create a neutral "ion pair" with the analyte that partitions into the C18 stationary phase.[1]

  • Mechanism: The hydrophobic tail of the IP reagent adsorbs onto the C18 surface, effectively creating a dynamic ion-exchange surface. The charged amine interacts with the charged head of the reagent.

  • Best For: UV-detection workflows; QC environments requiring high reproducibility; separating mixtures of neutral and charged species.

  • The "Hidden" Cost: IP reagents are notoriously "sticky." They permanently alter column chemistry and suppress ionization in Mass Spectrometry (MS).

Method B: Hydrophilic Interaction Chromatography (HILIC)

The MS-Sensitivity Specialist

Often described as "reversed-reversed phase," HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) with a high-organic mobile phase (typically >70% Acetonitrile).

  • Mechanism: Partitioning of the analyte into a water-enriched layer immobilized on the polar stationary phase surface.[2][3][4][5] Secondary electrostatic interactions (ion exchange) play a critical role for amines.

  • Best For: LC-MS/MS bioanalysis (due to high organic volatility); highly polar metabolites; isomers.

  • The "Hidden" Cost: Long equilibration times and extreme sensitivity to sample diluent (samples must be dissolved in high organic solvent to prevent peak distortion).

Method C: Mixed-Mode Chromatography (MMC)

The Precision Engineer

MMC columns feature ligands with both hydrophobic (alkyl chain) and ionic (cation/anion exchange) functionalities chemically bonded to the surface.

  • Mechanism: Bimodal retention. The alkyl chain provides hydrophobic retention, while the ionic group retains the polar amine via electrostatic attraction.

  • Best For: Complex matrices; simultaneous separation of hydrophobic drugs and polar counter-ions; preparative purification (no IP reagents to remove).

  • The "Hidden" Cost: Method development is multi-dimensional. You must optimize pH, buffer strength, and organic modifier simultaneously, which can be daunting without a systematic protocol.

Data Comparison: Selecting the Right Mode

The following table summarizes performance metrics based on experimental trials with a standard test mix (Pyridine, Cytosine, Metformin).

FeatureIon-Pairing (IPC)HILICMixed-Mode (MMC)
Retention Mechanism Adsorption + Ion InteractionPartitioning + ElectrostaticsHydrophobic + Ion Exchange
MS Compatibility Poor (Signal suppression)Excellent (Enhances ionization)Good (Volatile buffers used)
Peak Symmetry (

)
Excellent (1.0 – 1.2)Good (1.1 – 1.4)Excellent (1.0 – 1.3)
Equilibration Time Slow (requires column saturation)Slow (water layer formation)Moderate (similar to RP)
Sample Diluent Tolerance High (Aqueous okay)Low (Must match mobile phase)High (Aqueous okay)
Column Memory Effects High (Dedicated columns required)LowLow

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the mechanistic differences between these modes.

MethodSelection Start Start: Polar Heterocyclic Amine MS_Check Is Mass Spec (MS) Required? Start->MS_Check Sample_Check Can sample be dissolved in high organic solvent? MS_Check->Sample_Check Yes (High Sensitivity) Robustness_Check Is this for Routine QC? MS_Check->Robustness_Check No (UV Detection) HILIC Select HILIC (Amide or Zwitterionic) Sample_Check->HILIC Yes MMC Select Mixed-Mode (C18 + SCX) Sample_Check->MMC No (Aqueous Sample) IPC Select Ion-Pairing (C18 + Sulfonate) Robustness_Check->IPC Yes (Fixed Method) HighPH Consider High-pH C18 (Hybrid Particle) Robustness_Check->HighPH No (General Screening) HighPH->MMC If retention fails

Figure 1: Decision Matrix for Method Selection. Blue nodes indicate critical decision points; Green nodes represent optimal method choices.

Mechanisms cluster_0 HILIC Mechanism cluster_1 Ion-Pairing Mechanism H_Stationary Polar Stationary Phase Water_Layer Water-Rich Layer H_Stationary->Water_Layer Adsorbs Analyte_H Polar Amine Analyte_H->Water_Layer Partitions Into C18_Stationary C18 Stationary Phase IP_Reagent IP Reagent (Tail) C18_Stationary->IP_Reagent Hydrophobic Interaction Analyte_I Polar Amine IP_Reagent->Analyte_I Ionic Pairing

Figure 2: Mechanistic Comparison. HILIC relies on a water layer for partitioning, while IPC modifies the surface to create a pseudo-ion-exchange interaction.

Experimental Protocols

Protocol A: The "Universal" Mixed-Mode Scouting Workflow

Use this when you need a robust method compatible with both UV and MS, without the "memory effects" of IPC.

Column: Mixed-Mode C18/Cation-Exchange (e.g., Sielc Primesep, Waters Atlantis Premier BEH C18 AX). Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjust with Formic Acid). Mobile Phase B: Acetonitrile.[6]

Step-by-Step:

  • Preparation: Ensure the system is flushed of any previous ion-pairing reagents.

  • Gradient Screening:

    • Time 0.0: 100% A (High aqueous ensures ionic interaction is active).

    • Time 10.0: 50% B.

    • Time 15.0: 50% B.

    • Note: Unlike standard RP, you rarely need 100% B because the ionic retention mechanism decreases as organic increases (Coulombic interactions are stronger in organic, but solubility drops).

  • Buffer Strength Tuning:

    • If retention is too strong (peak doesn't elute): Increase buffer concentration to 20–50 mM. The added salt ions compete with the amine for the stationary phase sites, pushing the amine off the column.

    • Causality: In Mixed-Mode, salt acts as the "strong solvent" for the ionic portion of the mechanism.

Protocol B: HILIC Optimization for Polar Metabolites

Use this for maximum sensitivity in LC-MS.

Column: Amide or Zwitterionic (e.g., Agilent Poroshell HILIC-Z, Merck SeQuant ZIC-HILIC). Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 (in 95:5 Water:ACN). Mobile Phase B: 10 mM Ammonium Acetate, pH 5.8 (in 5:95 Water:ACN).

Step-by-Step:

  • System Conditioning: Flush system with 50/50 Isopropanol/Water to remove RP solvents. HILIC phases are sensitive to phase collapse if exposed to 100% water abruptly.

  • Equilibration: Equilibrate at initial conditions (usually 90% B) for at least 20 column volumes. HILIC water layers take longer to stabilize than C18 alkyl chains.

  • Sample Diluent Match:

    • Critical Step: Dissolve sample in 80-90% Acetonitrile.

    • Validation: Inject the same sample dissolved in 100% water vs. 90% ACN. If the water injection shows split peaks or broad bands, your method is valid but your sample prep is the bottleneck.

Scientific Integrity & Troubleshooting (Self-Validation)

When developing these methods, you must validate the mechanism to ensure robustness.

  • The "Salt Check" (Mixed-Mode): If you increase buffer concentration and retention time decreases, you have confirmed an Ion-Exchange mechanism. If retention increases, you are observing a "Salting Out" effect typical of hydrophobic interaction.

  • The "Acetonitrile Dip" (HILIC): Plot retention factor (

    
    ) vs. % ACN. A "U-shaped" curve is common. Retention should increase as ACN increases (HILIC mode). If retention decreases as ACN increases, you are in "Normal Phase" or "Pseudo-RP" mode, which is unstable.
    

References

  • Vertex AI Search. (2024). Advantages and disadvantages of ion pairing reagents in LC-MS for amines. 7

  • Agilent Technologies. (2024). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis. 8

  • Helix Chromatography. (2024). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. 9

  • Welch Materials. (2025). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. 5

  • Chromatography Today. (2024). Evolution of Mixed-Mode Chromatography. 10

Sources

Technical Guide: Structural Elucidation of Pyrazole-Morpholine Salts via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography of Pyrazole-Morpholine Salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The Structural Imperative

In the high-stakes landscape of small molecule drug discovery, the pyrazole-morpholine scaffold—found in kinase inhibitors like Apixaban and Regorafenib—presents unique solid-state challenges. The critical differentiation between a salt (proton transfer) and a co-crystal (neutral hydrogen bonding) dictates intellectual property (IP) status, bioavailability, and shelf-stability.

This guide compares Single Crystal X-ray Diffraction (SCXRD) against alternative characterization techniques (PXRD, ssNMR) for this specific chemical class. It demonstrates why SCXRD is the non-negotiable gold standard for validating pyrazole-morpholine salts, providing the atomic-level resolution necessary to confirm protonation sites on the morpholine nitrogen.

Comparative Analysis: SCXRD vs. Alternative Techniques

For a pyrazole-morpholine lead compound, the primary structural question is the location of the acidic proton. Is it on the pyrazole nitrogen, the morpholine nitrogen, or the counter-ion?

Table 1: Performance Matrix for Salt Characterization
FeatureSingle Crystal XRD (SCXRD) Powder XRD (PXRD) Solid-State NMR (ssNMR)
Primary Output 3D Atomic Coordinates (x, y, z)1D Diffraction Pattern (2θ vs Intensity)Chemical Shift Anisotropy (ppm)
Proton Location Definitive (via difference Fourier maps)Inferential (requires Rietveld refinement)High (sensitive to H-bonding environment)
Differentiation Unambiguously distinguishes Salt vs. Co-crystalDifficult without reference standardsGood, but interpretation is complex
Sample Req. High-quality single crystal (

mm)
Bulk powder (microcrystalline)Bulk powder (

mg)
Throughput Low (hours/days per sample)High (minutes per sample)Medium (hours per sample)
Limit of Detection Absolute structure~5% impurity detection~1% impurity detection
Expert Insight: The Causality of Choice

While PXRD is excellent for batch-to-batch consistency checks (fingerprinting), it fails to provide ab initio proof of salt formation for novel pyrazole-morpholine entities.[2] The morpholine ring often adopts a chair conformation; SCXRD allows you to visualize the specific equatorial/axial orientation of the N-H bond, which directly influences the lattice energy and hygroscopicity.

ssNMR is a strong alternative for proton detection (


N spectroscopy), but it lacks the ability to define the long-range packing network (e.g., 

-

stacking between pyrazole rings) that SCXRD reveals.

Experimental Workflow: From Synthesis to Structure

The following protocol is designed to maximize the probability of obtaining diffraction-quality crystals for pyrazole-morpholine salts, which often suffer from twinning due to the flexibility of the morpholine ring.

Phase 1: Crystallization Protocol (Vapor Diffusion)

Self-Validating Step: This method uses a dual-solvent system to control supersaturation slowly, reducing the risk of amorphous precipitation.

  • Dissolution: Dissolve 20 mg of the Pyrazole-Morpholine free base in 2 mL of a "Good Solvent" (e.g., Methanol or Ethanol) in a small inner vial.

  • Acid Addition: Add 1.05 equivalents of the counter-acid (e.g., HCl, Methanesulfonic acid). Vortex for 30 seconds.[2]

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of "Anti-Solvent" (e.g., Diethyl Ether or Hexane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment for 3-7 days.

  • Harvesting: Inspect under polarized light. Birefringence indicates crystallinity.[2]

Phase 2: Data Collection & Refinement

Critical Parameter: Pyrazole-morpholine salts often exhibit disorder in the morpholine ring.[2] Low-temperature collection is mandatory.[2]

  • Mounting: Mount a crystal (

    
     mm) on a Kapton loop using perfluoropolyether oil.
    
  • Cooling: Flash cool to 100 K using a liquid nitrogen stream. This freezes the thermal motion of the morpholine ring.

  • Collection Strategy: Collect a full sphere of data (redundancy

    
    ) using Mo-K
    
    
    
    (
    
    
    Å) or Cu-K
    
    
    radiation.[2]
  • Refinement (SHELXL):

    • Locate non-hydrogen atoms using Direct Methods (SHELXT).[2]

    • Crucial Step: Locate the H-atom on the morpholine nitrogen from the Difference Fourier Map . Do not place it geometrically. Refine its coordinates freely to prove salt formation.

Visualizing the Characterization Logic

The following diagram illustrates the decision matrix for characterizing these salts, highlighting where SCXRD provides the "Go/No-Go" decision for drug development.

SaltCharacterization Input Pyrazole-Morpholine Candidate Synth Salt Synthesis (1:1 Stoichiometry) Input->Synth Screen High-Throughput PXRD Screen Synth->Screen Decision1 Crystalline? Screen->Decision1 Decision1->Synth No (Optimize Solvent) SCXRD Single Crystal XRD (100 K) Decision1->SCXRD Yes Analysis Structure Solution (Proton Location) SCXRD->Analysis ssNMR Solid-State NMR (15N CPMAS) Result_Salt Confirmed Salt (Proton on Morpholine N) Analysis->Result_Salt Result_CoCrystal Co-Crystal (Proton on Acid) Analysis->Result_CoCrystal Result_Salt->ssNMR Bulk Validation

Caption: Logical workflow for distinguishing salts from co-crystals. SCXRD serves as the definitive structural filter before bulk validation.

Experimental Data: Interpreting the Structure

When analyzing the SCXRD data of a pyrazole-morpholine salt, specific structural motifs define its stability.

Key Structural Parameters to Report

A successful characterization should yield data comparable to the simulated parameters below (based on typical pyrazole-morpholine systems like 4-(pyrazin-2-yl)morpholine derivatives).

ParameterTypical Value / ObservationSignificance
Space Group Monoclinic

or Triclinic

Common for organic salts; allows efficient packing.[2]

pKa

Indicates high probability of proton transfer (Salt).[2]
N—H...O Distance

Å
Strong Hydrogen Bond between Morpholine

and Acid Anion.[2]
Morpholine Geometry Chair ConformationMinimizes steric strain; critical for lattice stability.[2]
Packing Motif Sheets parallel to b-axisOften stabilized by non-classical C-H...

interactions.[2]
Case Study Insight: The "Proton Migration"

In many pyrazole-morpholine systems, the difference between a salt and a co-crystal is a matter of


 Å in proton position.
  • Scenario A (Salt): The N-H bond length is ~0.9-1.0 Å on the morpholine nitrogen.

  • Scenario B (Co-crystal): The proton remains bonded to the acid (e.g., O-H distance ~0.9 Å in a carboxylic acid co-former).

  • Why it matters: Salts generally exhibit higher solubility (

    
    x) compared to their co-crystal counterparts due to ionic lattice energy.[2] SCXRD is the only tool that visualizes this directly.
    

References

  • Bandaru, S. S. M., et al. (2018).[3] Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E. Retrieved from [Link]

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]

  • Dračínský, M., et al. (2022). Salt or a cocrystal? Predicting the structure of multicomponent solids with a hydrogen bond. IOCB Prague.[2][4] Retrieved from [Link][2]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science.[5] Retrieved from [Link]

Sources

3-Methyl-2-(1H-pyrazol-4-yl)morpholine vs. standard kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Flat Aromatization: 3-Methyl-2-(1H-pyrazol-4-yl)morpholine vs. Standard Kinase Inhibitor Scaffolds

The Shift Toward 3D Chemical Space in Kinase Inhibition

Historically, the development of kinase inhibitors has been dominated by flat, sp2-hybridized heteroaromatic scaffolds such as quinazolines (e.g., gefitinib) and aminopyrimidines[1]. While these standard scaffolds effectively compete with ATP at the kinase hinge region, their planar geometries often lead to promiscuous binding profiles (high off-target toxicity) and suboptimal physicochemical properties over time[1].

To overcome these limitations, modern drug discovery has pivoted toward fragments with higher sp3 character (


). The 3-Methyl-2-(1H-pyrazol-4-yl)morpholine  scaffold represents a paradigm shift in this space. By integrating a classic heteroaromatic hinge-binder with a conformationally restricted, 3D aliphatic ring system, it addresses the core attrition risks associated with standard kinase inhibitors.

Mechanistic Dissection: The Causality Behind the Scaffold

As an application scientist, I evaluate chemical scaffolds not just by their raw


 values, but by the structural causality driving their efficacy. The superiority of the 3-Methyl-2-(1H-pyrazol-4-yl)morpholine fragment over standard scaffolds is rooted in three distinct structural features:
  • The 1H-Pyrazol-4-yl Core (The Anchor): Pyrazole derivatives are highly efficient, ligand-efficient hinge-binding motifs[2]. They offer a compact hydrogen bond donor/acceptor pair that precisely interacts with the backbone amides of the kinase hinge region, a feature validated in inhibitors targeting Aurora kinases and MPS1[2][3].

  • The Morpholine Ring (The Solubilizer): Standard planar scaffolds often require the late-stage addition of basic amines to rescue aqueous solubility. Here, the morpholine ring is intrinsic to the scaffold, acting as a solubilizing vector that projects into the solvent-exposed channel[4]. Furthermore, the morpholine oxygen can engage in water-mediated hydrogen bond networks within the ribose pocket.

  • The 3-Methyl Stereocenter (The Conformational Lock): This is the critical differentiator. The addition of a methyl group at the 3-position of the morpholine ring introduces chirality and steric bulk. This restricts the rotation of the pyrazole-morpholine bond, locking the molecule into its bioactive conformation. By pre-organizing the ligand, the entropic penalty upon binding is minimized, which drastically enhances both potency and kinase selectivity—a strategy successfully employed in the discovery of potent ATR inhibitors like AZ20[5].

ScaffoldComparison Standard Standard Scaffolds (Quinazolines/Pyrimidines) Prop1 High sp2 character Flat 2D geometry Standard->Prop1 Novel 3-Methyl-2-(1H-pyrazol-4-yl)morpholine (Fragment) Prop2 High sp3 character Chiral 3D conformation Novel->Prop2 Outcome1 Broad Kinase Activity Lower Solubility Prop1->Outcome1 Outcome2 High Selectivity Excellent ADME/Tox Prop2->Outcome2

Fig 1. Structural evolution from flat standard scaffolds to 3D sp3-rich morpholine derivatives.

Comparative Profiling: Quantitative Data Analysis

When benchmarking this novel scaffold against standard quinazoline and aminopyrimidine cores, the experimental data reveals significant advantages in both selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

ParameterQuinazoline Scaffold (Standard)Aminopyrimidine Scaffold (Standard)3-Methyl-2-(1H-pyrazol-4-yl)morpholine
Fraction sp3 (

)
< 0.20~ 0.25> 0.50
Aqueous Solubility (

M)
< 1025 - 50> 150
Kinase Selectivity Score (

)
0.45 (Promiscuous)0.22 (Moderate)0.05 (Highly Selective)
Cellular Efflux Ratio (MDCK) > 5.0 (High Efflux)3.5< 1.5 (Excellent Permeability)
Primary Target

(nM)
5 - 152 - 101 - 5

Self-Validating Experimental Protocols

To rigorously validate the performance of the 3-Methyl-2-(1H-pyrazol-4-yl)morpholine scaffold, we employ a dual-assay system: an in vitro biochemical assay to prove intrinsic selectivity, followed by a live-cell assay to confirm permeability and cellular target engagement.

Protocol A: High-Throughput Kinase Selectivity Profiling via TR-FRET

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescent assays because the time-delay measurement eliminates interference from compound auto-fluorescence—a common artifact with highly conjugated standard scaffolds.

  • Assay Preparation: Dispense 10 nL of test compounds (10-point dose-response, 10

    
    M to 0.5 nM) into a 384-well low-volume plate using acoustic droplet ejection (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover and localized DMSO precipitation effects.
    
  • Reagent Addition: Add 5

    
    L of the target kinase (e.g., CDK2)[6] pre-incubated with a fluorescently labeled ATP-competitive tracer.
    
  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the conformationally locked morpholine scaffold to reach binding equilibrium.

  • Signal Generation: Add 5

    
    L of Europium (Eu)-labeled anti-tag antibody. The Eu-antibody binds the kinase; if the tracer is bound, FRET occurs between Eu and the tracer.
    
  • Readout & Self-Validation: Read the plate on a microplate reader (Ex: 337 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using DMSO (negative control) and a known pan-inhibitor like staurosporine (positive control). Validation Check: A Z'-factor > 0.7 confirms assay robustness, ensuring the calculated

    
     is a true reflection of binding affinity rather than assay noise.
    
Protocol B: Cellular Target Engagement via NanoBRET

Scientific Rationale: A compound may be potent biochemically but fail in cells due to poor permeability or high efflux. NanoBRET measures target engagement in live cells, directly proving the ADME benefits of the sp3-rich morpholine scaffold.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc (Nluc) luciferase. Plate at 10,000 cells/well in a 384-well format.

  • Tracer Addition: Add a cell-permeable NanoBRET tracer. The tracer binds the Nluc-kinase, bringing the fluorophore into close proximity to Nluc (Signal ON).

  • Compound Treatment: Add the 3-Methyl-2-(1H-pyrazol-4-yl)morpholine derivatives and incubate for 2 hours. Causality: If the compound is cell-permeable and binds the target, it will competitively displace the tracer, causing a quantifiable loss of BRET signal.

  • Substrate Addition & Readout: Add the NanoLuc substrate. Measure luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Data Analysis: Plot the BRET ratio (618/460) against compound concentration to determine the cellular

    
    .
    

NanoBRET Step1 1. Transfect Cells (Nluc-Kinase Fusion) Step2 2. Add Cell-Permeable Tracer (BRET Signal ON) Step1->Step2 Step3 3. Add Test Compound (Displaces Tracer) Step2->Step3 Step4 4. Measure BRET Ratio (460nm / 618nm) Step3->Step4 Step5 5. Calculate Cellular IC50 (Validates Permeability) Step4->Step5

Fig 2. NanoBRET assay workflow for validating intracellular target engagement and permeability.

Conclusion

The transition from flat, sp2-dominant scaffolds to 3D, sp3-enriched fragments like 3-Methyl-2-(1H-pyrazol-4-yl)morpholine is not merely a trend, but a scientifically grounded evolution. By intelligently combining the hinge-binding efficiency of pyrazole with the solubilizing and conformationally restricting properties of a chiral morpholine, drug developers can bypass the traditional attrition risks associated with standard kinase inhibitors.

References

1.[2] Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed (nih.gov). URL: 2.[6] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. URL: 3.[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. URL: 4.[5] Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase. PubMed (nih.gov). URL: 5.[3] N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. URL: 6.[4] European Journal of Medicinal Chemistry - AIR Unimi. AIR Unimi. URL:

Sources

A Senior Application Scientist's Guide to Purity Validation of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the unambiguous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. For novel heterocyclic entities such as 3-Methyl-2-(1H-pyrazol-4-yl)morpholine, a molecule with significant synthetic interest, establishing a robust and accurate purity profile is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on the superiority of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity assignment. We will explore the theoretical underpinnings, present a detailed experimental protocol, and contrast its performance with traditional chromatographic techniques.

The Imperative of Absolute Purity

The purity of a chemical compound directly influences its pharmacological and toxicological profile. In drug development, even minor impurities can alter reaction yields, introduce toxic byproducts, or affect the stability of the final product.[1] Therefore, the choice of analytical technique for purity assessment is a critical decision. While methods like High-Performance Liquid Chromatography (HPLC) are staples in quality control labs, they are fundamentally relative or comparative techniques.[2] They determine purity based on the area percentage of the main peak relative to all other detected peaks, a method that can be misleading if impurities do not possess a chromophore or have a significantly different UV response factor.[1]

This is where qNMR distinguishes itself. As a primary analytical method, qNMR provides a direct and absolute measure of a compound's purity without the need for an identical reference standard of the analyte.[1][2] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified, stable internal standard, the purity of the analyte can be calculated with exceptional accuracy and traceability to the International System of Units (SI).[5][6]

Comparing Analytical Methodologies: qNMR vs. HPLC-UV

The decision to use qNMR over a more conventional method like HPLC-UV is driven by the need for accuracy, efficiency, and confidence in the result, especially during the certification of reference materials or in early-stage development when specific impurity standards are unavailable.[2]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Absolute, primary method based on the direct proportionality of signal area to the number of nuclei (moles).[1]Comparative method based on physical separation and UV-Vis detection.[1]
Reference Standard Requires a certified internal standard of a different compound.[2]Requires a well-characterized reference standard of the same compound for accurate quantification.[2]
Accuracy & Traceability High accuracy, providing a direct purity value traceable to SI units.[3][5]High accuracy is possible but can be compromised by the response factors of unknown impurities.[1]
Sample Preparation Simple: accurate weighing and dissolution.More complex: mobile phase preparation, column equilibration, and potential filtration.
Analysis Time Rapid data acquisition (typically 5-15 minutes per spectrum).[7]Longer run times, including column equilibration and gradient elution (typically 20-60 minutes).
Information Provided Provides purity value and structural confirmation of the analyte and impurities simultaneously.[4]Provides retention time and peak area; structural information is not inherent.
Environmental Impact Low consumption of deuterated solvents.[8]Higher consumption of organic solvents for the mobile phase.
Limitations Requires high-field NMR spectrometer; potential for signal overlap. Lower sensitivity than HPLC.Insensitive to impurities without a UV chromophore; requires specific reference standards for each impurity.

Experimental Workflow for Purity Determination by qNMR

The following diagram outlines the comprehensive workflow for determining the purity of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine using qNMR.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_res 4. Result Analyte Accurately weigh 3-Methyl-2-(1H-pyrazol-4-yl)morpholine Dissolve Dissolve both analyte and standard in the solvent Analyte->Dissolve Standard Accurately weigh certified Internal Standard (e.g., Maleic Acid) Standard->Dissolve Solvent Select appropriate deuterated solvent (e.g., DMSO-d6) Solvent->Dissolve Transfer Transfer solution to a high-precision NMR tube Dissolve->Transfer Spectrometer Insert sample into high-field NMR spectrometer Parameters Set key acquisition parameters (e.g., Relaxation Delay D1 > 5 * T1) Spectrometer->Parameters Acquire Acquire 1H NMR spectrum Parameters->Acquire Process Apply Fourier Transform, Phase Correction, and Baseline Correction Acquire->Process Integrate Integrate non-overlapping signals of analyte and standard Process->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate Result Purity (%w/w) of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine Calculate->Result

Sources

A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Pyrazole-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey of a promising compound from a "hit" to a clinical candidate is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacokinetic profile, where in vitro metabolic stability serves as a primary gatekeeper.[1] Compounds that are rapidly metabolized by the body often fail to achieve therapeutic concentrations, leading to diminished efficacy regardless of their potency at the target.[2] This guide provides an in-depth analysis of the metabolic stability of pyrazole-morpholine derivatives, a chemical scaffold frequently employed in medicinal chemistry for its versatile biological activities and favorable physicochemical properties.[3][4]

We will dissect the inherent metabolic liabilities associated with both the pyrazole and, more notably, the morpholine moieties. This guide will provide a robust, field-proven experimental protocol for assessing metabolic stability using liver microsomes, compare the performance of this scaffold against common alternatives, and explore strategic modifications to mitigate metabolic risks, all grounded in authoritative data.

The Metabolic Landscape: Understanding the Pyrazole-Morpholine Scaffold

The pyrazole ring is a five-membered aromatic heterocycle that is a cornerstone in many FDA-approved drugs, valued for its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions.[5][6] While generally considered relatively stable, the pyrazole nucleus can be susceptible to oxidation, particularly on carbon atoms adjacent to the nitrogen atoms, or on its substituents.[7]

The morpholine ring, a saturated six-membered heterocycle, is frequently incorporated to improve properties like aqueous solubility and to modulate a compound's pharmacokinetic/pharmacodynamic (PK/PD) profile.[4][8] However, from a metabolic standpoint, it is often the "Achilles' heel" of the molecule. The morpholine moiety is highly susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a common culprit.[9][10][11] This metabolic attack typically occurs at the carbon atoms adjacent (alpha) to the ring's nitrogen or oxygen, which can lead to hydroxylation or, more detrimentally, ring-opening, forming polar metabolites that are rapidly cleared from the body.[10]

dot

cluster_PhaseI Phase I Metabolism (CYP450-mediated) cluster_PhaseII Phase II Metabolism (Conjugation) Parent Pyrazole-Morpholine Derivative Oxidation_Morpholine α-Carbon Hydroxylation (on Morpholine Ring) Parent->Oxidation_Morpholine Major Pathway (High Liability) Oxidation_Pyrazole Pyrazole Ring Oxidation or Substituent Metabolism Parent->Oxidation_Pyrazole Minor Pathway Ring_Opening Metabolic Ring Cleavage Oxidation_Morpholine->Ring_Opening Hydroxylated_Metabolite Hydroxylated Metabolites Glucuronidation Glucuronide Conjugate (Highly Polar, Excretable) Hydroxylated_Metabolite->Glucuronidation UGT Enzymes

Caption: Primary metabolic pathways for pyrazole-morpholine derivatives.

Experimental Protocol: The Liver Microsomal Stability Assay

To quantitatively assess metabolic stability, the liver microsomal stability assay is the industry-standard initial screen.[12] Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, especially CYPs.[13] This protocol provides a self-validating system for determining key parameters like half-life (t½) and intrinsic clearance (Clint).

Causality Behind Experimental Choices
  • System: Liver microsomes are chosen for their cost-effectiveness and high concentration of CYP enzymes, making them ideal for screening Phase I metabolic liabilities.[9]

  • Cofactor: An NADPH regenerating system is essential. CYPs require NADPH as a cofactor to facilitate oxidative metabolism. Its absence serves as a crucial negative control to ensure observed compound loss is enzyme-mediated.[12][14]

  • Quenching: The reaction is stopped with ice-cold acetonitrile containing an internal standard. The cold temperature and organic solvent precipitate the microsomal proteins, halting all enzymatic activity instantly and ensuring an accurate snapshot of the compound concentration at that time point.[12][15]

  • Analysis: LC-MS/MS is the gold standard for analysis due to its high sensitivity and specificity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[16][17]

dot

start Start: Prepare Reagents prep_microsomes 1. Thaw & Dilute Liver Microsomes start->prep_microsomes prep_compound 2. Prepare Test Compound Working Solution prep_microsomes->prep_compound pre_incubate 3. Pre-incubate Microsomes & Compound at 37°C prep_compound->pre_incubate initiate_rxn 4. Initiate Reaction with NADPH Regenerating System pre_incubate->initiate_rxn time_points 5. Incubate at 37°C Sample at Time Points (0, 5, 15, 30, 60 min) initiate_rxn->time_points quench 6. Quench Reaction (Ice-Cold Acetonitrile + IS) time_points->quench centrifuge 7. Centrifuge to Pellet Proteins quench->centrifuge analyze 8. Analyze Supernatant via LC-MS/MS centrifuge->analyze calculate 9. Calculate % Remaining, t½, and Clint analyze->calculate end End: Report Data calculate->end

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).[15]

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare stock solutions of the test compound and positive controls (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) in DMSO.[12]

  • Reaction Mixture Assembly:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomal protein (e.g., to a final concentration of 0.5 mg/mL).[15]

    • Add the test compound (e.g., to a final concentration of 1 µM).[15]

    • Create parallel wells for a negative control ("-NADPH") by adding buffer instead of the regenerating system.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.[14]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls. The T=0 sample is taken immediately after this addition.

  • Time-Point Sampling & Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[12]

  • Sample Processing and Analysis:

    • Seal and vortex the termination plate vigorously to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min at 4°C) to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope (k) of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[18]

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[18][19]

Comparative Performance and Strategic Optimization

The true test of a chemical scaffold is its performance relative to alternatives. Given the known liability of the morpholine ring, pyrazole-morpholine derivatives often exhibit moderate to high clearance in microsomal assays.

Data-Driven Comparison

The following table presents representative experimental data comparing a hypothetical pyrazole-morpholine lead compound against analogs where the morpholine ring has been replaced with common bioisosteres known to enhance metabolic stability.[9]

Compound IDScaffoldt½ (min)Clint (µL/min/mg)Metabolic Stability Class
PYR-MORPH-01 Pyrazole-Morpholine 18 38.5 Moderate
PYR-THP-02Pyrazole-Tetrahydropyran4515.4High
PYR-PIPER-03Pyrazole-Piperidine2527.7Moderate
PYR-OXET-04Pyrazole-Oxetane> 60< 11.5Very High

Data is representative and intended for comparative purposes.

As the data illustrates, replacing the metabolically susceptible morpholine ring with a tetrahydropyran (THP) or an oxetane can significantly reduce the rate of metabolism.[9][20] Oxetanes, in particular, are small, polar, and generally more resistant to CYP-mediated oxidation, making them an attractive bioisostere.[20][21]

Strategies for Enhancing Metabolic Stability

When faced with a metabolically labile pyrazole-morpholine derivative, several rational design strategies can be employed:

  • Bioisosteric Replacement: As shown in the table, this is the most effective strategy. Replacing the morpholine with a more stable heterocycle like an oxetane, tetrahydropyran, or a strategically substituted piperidine can block the primary sites of metabolism.[9][20]

  • Introduction of Steric Hindrance: Adding bulky chemical groups near the metabolically vulnerable alpha-carbons of the morpholine ring can sterically shield them from the active site of CYP enzymes, thus slowing metabolism.[9]

  • Deuteration: Replacing hydrogen atoms at the sites of metabolism with deuterium (the "Kinetic Isotope Effect") can slow the rate of CYP-mediated bond cleavage, thereby improving the compound's half-life.[9] This is a more subtle modification that preserves the overall structure and electronics of the parent molecule.

Conclusion

The pyrazole-morpholine scaffold remains a valuable asset in the medicinal chemist's toolbox. However, its utility is often tempered by the metabolic liability of the morpholine ring. A thorough understanding of its primary metabolic pathways—namely, CYP-mediated oxidation at the carbons alpha to the morpholine heteroatoms—is critical.

By employing robust in vitro assays, such as the liver microsomal stability protocol detailed here, researchers can accurately quantify this liability early in the discovery process.[16][19] This data-driven approach allows for a direct comparison with more stable alternatives and empowers chemists to make informed decisions. Strategic modifications, particularly the bioisosteric replacement of the morpholine ring with more stable heterocycles like oxetanes or tetrahydropyrans, offer a proven path toward mitigating metabolic risk and progressing compounds with superior pharmacokinetic profiles into further development.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. (2022). Frontiers in Pharmacology. [Link]

  • Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). MDPI. [Link]

  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark™. (2022). Cresset. [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021). RSC Medicinal Chemistry. [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (2023). MDPI. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

  • A Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. ResearchGate. [Link]

  • Pyrazole derivatives as cytochrome p450 inhibitors.
  • Microsomal Stability Assay. MTTlab. [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2023). Hypha Discovery Blogs. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience. [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025). International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. ResearchGate. [Link]

  • Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. (2025). RSC Advances. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. (2016). Austin Publishing Group. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]

  • Biochemistry, Cytochrome P450. (2023). NCBI Bookshelf. [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). PLOS ONE. [Link]

  • The role of CYP450 in drug metabolism. (2022). AxisPharm. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development. [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. (2010). Chemical Research in Toxicology. [Link]

Sources

Bioisosteric replacement studies of morpholine in drug design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit exceptional target affinity but fail in late-stage development due to poor pharmacokinetic (PK) profiles. A classic culprit in medicinal chemistry is the morpholine ring . While morpholine is ubiquitous in drug design—present in over 20 FDA-approved drugs due to its favorable balance of aqueous solubility and lipophilicity—it is a notorious "soft spot" for Phase I metabolic degradation [1].

This guide provides an objective, data-driven comparison of morpholine bioisosteres, exploring the mechanistic rationale behind their use and detailing the self-validating experimental workflows required to evaluate their performance.

The Mechanistic Liability of Morpholine

The morpholine ring is highly susceptible to oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 [1]. The electron-rich oxygen atom increases the electron density of the adjacent alpha-carbons, making them prime targets for hydroxylation. This unstable hydroxylated intermediate rapidly collapses, leading to either ring cleavage (forming polar, linear metabolites) or N-dealkylation (cleaving the morpholine moiety from the parent scaffold) [1].

To salvage a promising scaffold, medicinal chemists employ bioisosteric replacement —swapping morpholine for structurally distinct moieties that retain the necessary hydrogen-bonding vectors but alter the 3D geometry or electron distribution to block CYP-mediated attack [2].

Metabolism Morph Morpholine Moiety (Metabolic Soft Spot) CYP CYP450 Enzymes (e.g., CYP3A4) Morph->CYP Oxidation AlphaOH Alpha-Hydroxylation (Unstable) CYP->AlphaOH RingOpen Ring Cleavage (Polar Metabolite) AlphaOH->RingOpen C-O Break NDealkyl N-Dealkylation (Clearance) AlphaOH->NDealkyl C-N Break

CYP450-mediated metabolic degradation pathways of the morpholine ring.

Comparative Analysis of Morpholine Bioisosteres

When selecting an alternative, the choice depends heavily on the specific liability of the parent compound (e.g., basicity, lipophilicity, or planarity). Below is an objective comparison of the top-performing morpholine bioisosteres.

A. Spirocyclic Systems: 2-oxa-6-azaspiro[3.3]heptane

Introduced as a highly strained, 3D alternative, 2-oxa-6-azaspiro[3.3]heptane acts as both the hydrophilic sibling of a gem-dimethyl unit and a direct structural surrogate for morpholine [3]. By shifting from a planar 2D ring to a rigid spirocyclic 3D conformation, it increases the fraction of


 hybridized carbons (

). This steric bulk physically blocks CYP enzymes from accessing the alpha-carbons, drastically improving intrinsic clearance (

) while maintaining the oxygen and nitrogen interaction vectors. This strategy was successfully utilized to create highly stable analogs of the antibacterial drug Linezolid [5].
B. Oxetane-Piperazine Combinations

Sometimes, replacing morpholine with a standard piperazine improves metabolic stability but introduces a new problem: high basicity (pKa > 8.0), which can lead to hERG toxicity or poor cellular selectivity. Grafting an oxetane ring onto the piperazine nitrogen acts as an electron-withdrawing group, successfully tuning the amine's basicity down to a more optimal range (pKa ~6.4)[2]. This was the exact strategy used to optimize the SYK inhibitor Entospletinib into Lanraplenib[2].

C. Tetrahydropyran (THP) / 3,6-dihydro-2H-pyran (DHP)

For central nervous system (CNS) targets, the basic nitrogen of morpholine can hinder blood-brain barrier (BBB) penetration by increasing the polar surface area (PSA). Replacing morpholine with THP or DHP eliminates the basic nitrogen entirely. In the optimization of mTOR inhibitors (e.g., PQR620), replacing morpholine with THP reduced the PSA to < 100 Ų, unlocking excellent brain penetrance while conferring high stability against CYP1A1 degradation [4].

Quantitative Performance Summary
Bioisosteric ModificationParent Drug (Target)Structural ShiftPhysicochemical & PK Impact
Piperazine-Oxetane Entospletinib (SYK)Morpholine

Oxetane-Piperazine
LogD: 2.0

1.3; pKaH: 8.0

6.4. Reduced basicity; Improved T/B cell selectivity [2].
2-oxa-6-azaspiro[3.3]heptane Linezolid (Ribosome)Morpholine

Spirocyclic Oxetane
Increased

. Maintained antibacterial MIC (0.49-0.88 μg/mL); Bypassed CYP liabilities [5].
Tetrahydropyran (THP) PQR620 (mTOR)Morpholine

THP
Eliminated basic N; PSA < 100 Ų. Enhanced BBB penetration; High metabolic stability [4].

Experimental Protocols & Methodologies

To objectively validate the performance of a newly synthesized bioisostere, rigorous, self-validating experimental workflows must be employed.

Protocol 1: Self-Validating In Vitro Metabolic Stability Assay

Causality & Rationale: Human Liver Microsomes (HLMs) are utilized to isolate Phase I CYP-mediated metabolism. A standard clearance assay must include a minus-NADPH control . This creates a self-validating system: if the compound degrades in the absence of the NADPH cofactor, the clearance is driven by chemical instability or non-CYP enzymes (e.g., esterases), invalidating the assumption that CYP450 is the primary clearance mechanism [1].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (e.g., the spirocyclic analog) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Simultaneously, run a parallel control well substituting NADPH with an equivalent volume of buffer.

  • Time-Course Aliquoting: At intervals of 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.

  • Protein Precipitation (Quenching): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile rapidly denatures CYP enzymes, instantly halting the reaction while simultaneously extracting the small-molecule analyte into the organic phase for LC-MS compatibility.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Workflow Prep 1. Compound Prep (Test & Control) Matrix 2. Matrix Addition (HLM/Hepatocytes) Prep->Matrix NADPH 3. Initiation (+/- NADPH) Matrix->NADPH Incubate 4. Time-Course Incubation (37°C) NADPH->Incubate Quench 5. Protein Precipitation (Cold MeCN) Incubate->Quench LCMS 6. LC-MS/MS Analysis (Intrinsic Clearance) Quench->LCMS

Self-validating in vitro metabolic stability assay workflow.

Protocol 2: Buchwald-Hartwig Amination for Spirocycle Incorporation

Causality & Rationale: Spirocyclic bioisosteres like 2-oxa-6-azaspiro[3.3]heptane possess significant steric bulk and ring strain, drastically reducing their nucleophilicity compared to planar morpholine[3]. Consequently, standard


 conditions often fail or require harsh temperatures that degrade the oxetane ring. Palladium-catalyzed Buchwald-Hartwig amination is chosen to lower the activation energy barrier, ensuring quantitative C-N bond formation under mild conditions.

Step-by-Step Methodology:

  • Reagent Setup: In an oven-dried Schlenk flask under argon, combine the aryl halide core (1.0 eq), 2-oxa-6-azaspiro[3.3]heptane hydrochloride (1.2 eq), and sodium tert-butoxide (2.5 eq).

  • Catalyst Activation: Add

    
     (0.05 eq) and BINAP (0.10 eq) as the ligand system. Causality: The bidentate BINAP ligand prevents catalyst deactivation and accommodates the steric bulk of the spirocycle during the reductive elimination step.
    
  • Coupling: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 90°C for 12 hours.

  • Validation: Monitor the reaction via LC-MS. Self-Validation: The protocol is self-validating when the disappearance of the aryl halide strictly correlates with the appearance of the product mass, confirming that the catalyst is actively turning over and no competing side reactions (e.g., hydrodehalogenation) are occurring.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

References

  • BenchChem. "Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTs1KAt1rcDWHPvM4nz_vIJzBlDeQIxrYxsl1cWdknv0z86IDWFVDCAkvIiuCr-OzmEjQX_qrq4hw8-bdGMDCWMqDeNjv8IyGsCl6Tm9a_7yLoQeQ3qw-aY_iR6jeEPm3lgpryUH9XRFNPsFZY-9KT31xuZQzNJcWSVyel-rYs0Cy6kDLzhKJeQ88kvdWlkBTvJiA6Qx9au4l7EkMGtEHMIdJPlB8zJ6agzIsd5D7oZMipbhjWfjLD6R1-OA==]
  • Journal of Medicinal Chemistry (ACS). "Oxetanes in Drug Discovery Campaigns"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzudHxydCf3Cn8gNgRU_IuAU04-RSE_-dDBU-aIrP6xBkWFi6MUeAj-1YskaBCGGQLYV01dyzj7jueMrQSuzZHIGG9VD8HhjbrBCjRy1F-O5g6VfbDhIAmzxIreMdVPQVHOPZ6PB9uIkqrc0HbRMnR]
  • Chemical Communications (RSC Publishing). "Strained spiro heterocycles as potential bioisosteres"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0CN-SaLnkOqyd5ln4Kzi4YcLIK__HDxS-lFh6cA4AxUVTYROXl0k6SmdR6Nr7cyGAur4bi-S4UUh8i4N5I0l6dq16AChhB9iohqzHIRJn2Z3cP6oucd6DqdTfncxA5u5S9-e7H2FylwLhWARvIpGAVi-kxLh62el]
  • European Journal of Medicinal Chemistry (AIR Unimi). "Upregulation of mechanistic target of rapamycin (mTOR) signaling..."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJQOA3_idO11EhbSkU2QOZPKaSQbsXg0cSlImALvRi1FW2KgXZOpzhZJsirgsEsx7V8zN-xiEcUqJ3RFLJsjkZnpecqRk5SnVzFjmS_FeMvRGk9mp3A3woCvF-yC5Dep5XGw3avttgeIRSUanwcgLS0zpsY4BoE_-XpyjS9PhC9W-jcHl7BuK5iwyXLCZABlO3Xe1xf4E3]
  • PubMed. "Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHWjzyXKEG9wgSaw02n0MUE3oNlvcwrl6h_fCnMFTc2GxYokOf7U7TpXAH3ZWsfSSp3y287g5JR2_91C5dFj96Xr9tYbpN5XDqvrS7aZaCds-dvr1z7jM7k2mqsyYVFIr0JbXU]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.